(E)-3-Dodecenol
Description
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Properties
CAS No. |
68900-87-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(E)-dodec-3-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9+ |
InChI Key |
BDGQTWOHKASHQU-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCO |
Canonical SMILES |
CCCCCCCCC=CCCO |
Other CAS No. |
68900-87-8 |
Synonyms |
(E)-dodec-3-en-1-ol; E3-12:OH; |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Trail: A Technical Guide to the Natural Occurrence of Dodecenol Isomers in Insects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Dodecenol, a C12 unsaturated alcohol, has been identified as a significant semiochemical in the insect world, primarily functioning as a trail pheromone in certain termite species. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific research and quantitative data on the (E)-isomer. The vast majority of studies focus on its geometric isomer, (Z)-3-dodecenol, which is a well-documented and major trail pheromone component in numerous termite species, particularly within the families Kalotermitidae and Macrotermitinae.[1][2] This guide, therefore, will primarily detail the natural occurrence, biosynthesis, signaling, and experimental analysis of (Z)-3-dodecenol due to the extensive available data. The limited information regarding this compound will be presented where available, and the significant research gap will be highlighted. This technical document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of insect pheromones, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Analysis of (Z)-3-Dodecenol in Termites
The quantity of (Z)-3-dodecenol produced by termites can vary between species and is often concentrated in the sternal gland, which is responsible for trail pheromone secretion. The following table summarizes the available quantitative data on the natural occurrence of (Z)-3-dodecenol in various termite species.
| Termite Species | Family | Amount of (Z)-3-Dodecenol | Behavioral Threshold | Source |
| Macrotermes annandalei | Macrotermitinae | ~1 ng per worker | Similar to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | [1][3] |
| Stylotermes sp. | Stylotermitidae | ~0.1 ng per gland | 10⁻⁴ ng/cm | [2] |
| Odontotermes formosanus | Macrotermitinae | 0.2 - 0.54 ng (as a component of the sex pheromone) | 1 fg/cm to 10 pg/cm (for trail-following) | |
| Incisitermes minor | Kalotermitidae | Not quantified, but identified as a major component | Not specified |
Note: The majority of studies identify (Z)-3-dodecenol as the primary or sole component of the trail pheromone in the studied Kalotermitidae and Macrotermitinae species.
Biosynthesis of (Z)-3-Dodecenol
While the complete biosynthetic pathway of (Z)-3-dodecenol has not been elucidated in termites, a putative pathway can be inferred from the well-established principles of fatty acid-derived pheromone synthesis in other insects. The proposed pathway likely begins with a common fatty acid precursor and involves a series of enzymatic modifications.
A proposed biosynthetic pathway for (Z)-3-dodecenol is as follows:
-
Fatty Acid Synthesis: The pathway is presumed to start with the de novo synthesis of a C12 saturated fatty acid, dodecanoyl-CoA, from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.
-
Desaturation: A specific fatty acyl-CoA desaturase introduces a cis double bond at the Δ3 position of the dodecanoyl-CoA precursor. This enzymatic step is crucial for establishing the (Z)-configuration of the final product.
-
Reduction: A fatty acyl-CoA reductase (FAR) then reduces the thioester group of (Z)-3-dodecenoyl-CoA to an alcohol, yielding (Z)-3-dodecenol.
Signaling Pathway of Trail Pheromones in Termites
The perception of trail pheromones like dodecenol by termites initiates a behavioral response that is critical for foraging and recruitment. This process involves the detection of the pheromone by specialized olfactory sensory neurons and subsequent signal transduction to the brain.
The general signaling pathway for termite trail pheromones is understood to proceed as follows:
-
Pheromone Binding: (Z)-3-Dodecenol molecules, laid down as a trail, are detected by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the termite's antennae.
-
Neuronal Activation: The binding of the pheromone to its specific OR triggers the opening of an ion channel, leading to the depolarization of the OSN and the generation of an action potential.
-
Signal Transduction: The action potential travels along the axon of the OSN to the antennal lobe in the termite's brain.
-
Information Processing: In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, such as the mushroom bodies.
-
Behavioral Response: The processed information ultimately leads to a motor output, resulting in the characteristic trail-following behavior, where the termite follows the pheromone gradient.
References
A Technical Guide to the Discovery and Initial Identification of Dodecenol Isomers as Pheromones
This technical guide provides a comprehensive overview of the discovery and initial identification of dodecenol isomers, with a primary focus on (Z)-3-dodecen-1-ol, a significant trail pheromone in several termite species. While the initial query specified the (E)-isomer, the preponderance of scientific literature highlights the discovery and role of the (Z)-isomer. This document details the experimental methodologies, presents quantitative data from key studies, and visualizes the scientific workflows involved in this process. It is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.
Introduction to Dodecenol as a Pheromone
(Z)-3-dodecen-1-ol has been identified as a crucial trail pheromone for several species of termites, particularly within the Macrotermitinae subfamily.[1][2] This C12 unsaturated alcohol guides worker termites during foraging, playing a vital role in their communication and social organization.[1][2] In some species, related compounds like (Z,Z)-dodeca-3,6-dien-1-ol also function as both a trail and sex pheromone, illustrating the chemical parsimony in termite communication.[1] The identification of these compounds has been a significant advancement in understanding termite chemical ecology and has opened avenues for developing targeted pest control strategies.
Discovery and Identification Workflow
The identification of (Z)-3-dodecen-1-ol as a termite trail pheromone followed a systematic process involving the collection of the pheromone, its chemical characterization, and bioassays to confirm its behavioral activity.
Pheromone Extraction
The initial step involved the careful extraction of the pheromone from the termites. Researchers utilized several techniques to collect the volatile and semi-volatile compounds from the insects.
-
Whole-Body and Glandular Extracts: Early methods involved the extraction from whole bodies or dissected sternal glands of worker termites using organic solvents. The sternal gland is the site of trail pheromone production in termites.
-
Solid-Phase Microextraction (SPME): A more modern and less invasive technique, SPME, was used to sample the volatile compounds directly from the surface of the sternal gland of living workers. This method helps in identifying the compounds that are actually released by the insect.
Chemical Analysis and Structure Elucidation
Once extracted, the chemical composition of the samples was analyzed to identify the active compound(s).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This was the primary technique used for the separation and identification of the components in the extract. By comparing the mass spectra and retention times of the natural compounds with those of synthetic standards, the structure of (Z)-3-dodecen-1-ol was determined.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR was used in some studies to further confirm the functional groups present in the identified molecule.
Synthesis of the Candidate Pheromone
Following the tentative identification of the pheromone's structure, the compound was synthesized in the laboratory to obtain a pure sample for bioassays. The synthesis of (Z)-3-dodecen-1-ol and its isomers has been achieved through various chemical routes, often involving stereoselective reactions to obtain the desired isomer.
Bioassays for Behavioral Validation
To confirm that the identified and synthesized compound was indeed the trail pheromone, a series of bioassays were conducted.
-
Trail-Following Bioassays: Artificial trails of the synthetic (Z)-3-dodecen-1-ol were created on a substrate (e.g., paper or glass), and the behavior of worker termites was observed. The ability of the synthetic compound to elicit trail-following behavior, including orientation and recruitment, confirmed its pheromonal activity.
-
Electroantennography (EAG): EAG is a technique used to measure the electrical response of an insect's antenna to a specific volatile compound. By exposing a termite antenna to puffs of synthetic (Z)-3-dodecen-1-ol and recording the resulting depolarization, researchers could quantify the sensitivity of the antennal olfactory receptors to the compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification of (Z)-3-dodecen-1-ol as a pheromone.
Protocol for Solid-Phase Microextraction (SPME)
-
Insect Preparation: Live worker termites are gently immobilized.
-
SPME Fiber Exposure: An SPME fiber (e.g., coated with polydimethylsiloxane) is exposed to the surface of the termite's sternal gland for a defined period (e.g., 30-60 minutes).
-
Thermal Desorption and GC-MS Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed and analyzed by GC-MS.
Protocol for Trail-Following Bioassay
-
Preparation of Test Solutions: Serial dilutions of synthetic (Z)-3-dodecen-1-ol in a suitable solvent (e.g., hexane) are prepared.
-
Creating Artificial Trails: A specific volume of the test solution is applied in a defined pattern (e.g., a line or a circle) onto a neutral substrate like filter paper. The solvent is allowed to evaporate.
-
Behavioral Observation: A worker termite is introduced to the start of the artificial trail. The termite's behavior is observed and recorded, noting if it follows the trail and for how long. The threshold concentration at which termites consistently follow the trail is determined.
Protocol for Electroantennogram (EAG) Recording
-
Antenna Preparation: An antenna is carefully excised from the head of a termite. The base and the tip of the antenna are placed in contact with two electrodes containing a conductive solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of synthetic (Z)-3-dodecen-1-ol are introduced into the airstream.
-
Data Acquisition: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection of the signal upon stimulation is measured as the EAG response.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on (Z)-3-dodecen-1-ol.
Table 1: Behavioral Response Thresholds in Trail-Following Bioassays
| Termite Species | Pheromone | Activity Threshold | Reference |
| Macrotermes annandalei | (Z)-3-dodecen-1-ol | Similar to dodecatrienol (B1260970) in Rhinotermitidae | |
| Ancistrotermes pakistanicus | (Z,Z)-dodeca-3,6-dien-1-ol | 0.1 pg/cm of trail |
Table 2: Pheromone Quantities in Termites
| Termite Species | Pheromone | Amount per Worker | Reference |
| Macrotermes annandalei | (Z)-3-dodecen-1-ol | ~1 ng |
Table 3: Electroantennogram (EAG) Responses
| Insect Species | Compound | Dose | Mean EAG Response (mV) | Reference |
| Sirex noctilio (male) | (Z)-3-dodecenol | 10 µg | ~0.8 | |
| Sirex noctilio (female) | (Z)-3-dodecenol | 10 µg | ~0.6 | |
| Microplitis croceipes | Decanal (for comparison) | 1 µg | 0.82 | |
| Chrysoperla carnea (female) | Tricosane (for comparison) | 100 mg/l | 2.35 | |
| Chrysoperla carnea (male) | Hexadecane (for comparison) | 100 mg/l | 2.68 |
Visualizations of Experimental Workflows
Diagram 1: General Workflow for Pheromone Identification
Caption: A flowchart illustrating the key stages in the identification of an insect pheromone.
Diagram 2: Experimental Setup for Electroantennogram (EAG)
Caption: A simplified diagram of a typical electroantennogram (EAG) experimental setup.
Diagram 3: Logic of a Trail-Following Bioassay
Caption: A logical flow diagram of a trail-following bioassay to test pheromone activity.
Conclusion
The identification of (Z)-3-dodecen-1-ol as a trail pheromone in termites is a classic example of the systematic approach used in chemical ecology to unravel the chemical communication systems of insects. Through a combination of sophisticated analytical techniques and carefully designed bioassays, researchers were able to isolate, identify, and validate the function of this key semiochemical. This foundational work not only deepens our understanding of insect social behavior but also provides a basis for the development of environmentally benign pest management strategies. Further research into the biosynthesis of these pheromones and the neurophysiological mechanisms of their perception will continue to be areas of active investigation.
References
Spectroscopic Analysis of (E)-3-Dodecenol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (E)-3-Dodecenol, a compound of interest to researchers in various fields, including pheromone studies and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.45 - 5.65 | m | 2H | H-3, H-4 |
| ~3.64 | t, J ≈ 6.5 Hz | 2H | H-1 |
| ~2.28 | q, J ≈ 6.8 Hz | 2H | H-2 |
| ~2.03 | q, J ≈ 7.0 Hz | 2H | H-5 |
| ~1.20 - 1.40 | m | 12H | H-6 to H-11 |
| ~0.88 | t, J ≈ 6.9 Hz | 3H | H-12 |
| ~1.5 (variable) | br s | 1H | -OH |
Note: These are predicted chemical shifts. Actual experimental values may vary slightly.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~133 | C-4 |
| ~125 | C-3 |
| ~62 | C-1 |
| ~35 | C-2 |
| ~32 | C-5 |
| ~31.9 | Alkyl Chain |
| ~29.5 | Alkyl Chain |
| ~29.3 | Alkyl Chain |
| ~29.2 | Alkyl Chain |
| ~22.7 | C-11 |
| ~14.1 | C-12 |
Note: These are predicted chemical shifts based on the structure of this compound. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorptions for the hydroxyl group and the carbon-carbon double bond.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (alcohol) |
| ~3010 | Medium | =C-H stretch (alkene) |
| ~2925, ~2855 | Strong | C-H stretch (alkane) |
| ~1670 | Weak | C=C stretch (trans-alkene) |
| ~965 | Strong | =C-H bend (trans-alkene, out-of-plane) |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Note: The positions of these peaks can vary slightly depending on the sample preparation and instrument.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-dodecen-1-ol is available in the NIST WebBook.[1]
Table 4: Key Fragments in the Mass Spectrum of 3-Dodecen-1-ol
| m/z | Relative Intensity | Possible Fragment |
| 184 | Low | [M]⁺ (Molecular Ion) |
| 166 | Moderate | [M - H₂O]⁺ |
| 97 | Moderate | [C₇H₁₃]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | Base Peak | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Data obtained from the NIST WebBook for 3-Dodecen-1-ol.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Gas Chromatography: A small volume of the sample solution is injected into the GC inlet, where it is vaporized. The volatile components are separated as they pass through a capillary column coated with a stationary phase. The oven temperature is typically programmed to ramp up to ensure good separation of the components.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum for each eluting component is recorded. The resulting total ion chromatogram (TIC) shows the separation of the components, and the mass spectrum of the peak corresponding to this compound is analyzed to determine its molecular weight and fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
References
Biological Activity of (E)-3-Dodecenol and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Dodecenol and its isomers represent a class of C12 unsaturated alcohols with significant, yet nuanced, biological activities, primarily observed in the realm of insect chemical communication. These semiochemicals, particularly as pheromones, play a crucial role in mediating behaviors such as trail-following and mating. The stereochemistry of the double bond, whether in the cis (Z) or trans (E) configuration, and its position along the carbon chain, dictates the specificity and potency of the biological response. This technical guide provides a comprehensive overview of the known biological activities of this compound and its isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pheromonal Activity of Dodecenol Isomers
The most well-documented biological role of dodecenol isomers is as insect pheromones. Different isomers act as trail-following cues, sex attractants, or synergists in a variety of insect species, particularly termites and moths.
Trail-Following Pheromone in Termites
This compound has been identified as a trail pheromone in certain termite species. However, its activity is reported to be weaker than its (Z)-isomer.[1] (Z)-3-dodecenol is a known trail pheromone for several species of Macrotermitinae.[2] Studies on the termite Macrotermes annandalei have shown that (Z)-3-dodecen-1-ol is the major component of its trail-following pheromone, inducing both orientation and recruitment behaviors.[3] While direct quantitative comparisons for this compound are limited, data for related compounds in other termite species provide insight into the concentrations at which these pheromones are active. For instance, in the western subterranean termite, Reticulitermes hesperus, the minimal threshold concentration for inducing a trail-following response to (3Z,6Z,8E)-dodecatrien-1-ol was found to be between 0.01 and 0.1 fg/cm.[4]
Pheromone Synergist in Moths
In the Oriental fruit moth, Grapholita molesta, (Z)-8-dodecenol acts as a major pheromone synergist.[5] This isomer enhances the attractive power of the primary pheromone components. The interaction of these dodecenol isomers with pheromone-binding proteins (PBPs) is a critical step in the olfactory process. Studies have shown that different PBPs in G. molesta have varying binding affinities for different dodecenol isomers and related compounds. For example, GmolPBP1 exhibits strong binding affinities for (Z)-8-dodecenyl alcohol and 1-dodecanol.
Quantitative Data on Biological Activity
Quantitative data is essential for understanding the potency and specificity of pheromonal responses. This is typically obtained through electrophysiological recordings and behavioral bioassays.
Electroantennography (EAG) Data
Table 1: Electroantennogram (EAG) Response of Sirex noctilio to (Z)-3-Dodecenol
| Dose (µg) | Mean Relative EAG Response (mV) ± SE (Male) | Mean Relative EAG Response (mV) ± SE (Female) |
| 0.01 | ~0.1 ± 0.05 | ~0.1 ± 0.05 |
| 0.1 | ~0.2 ± 0.05 | ~0.15 ± 0.05 |
| 1 | ~0.4 ± 0.08 | ~0.3 ± 0.07 |
| 10 | ~0.6 ± 0.1 | ~0.5 ± 0.08 |
| 100 | ~0.8 ± 0.12 | ~0.7 ± 0.1 |
Note: Data is estimated from graphical representations in the cited literature and is for illustrative purposes. Actual values may vary.
Behavioral Bioassay Data
Trail-following bioassays are used to quantify the behavioral response of termites to pheromones. A concentration-response relationship can be established by observing the distance a termite follows an artificial trail laid with a specific concentration of the compound. For (3Z,6Z,8E)-dodecatrien-1-ol and the termite Reticulitermes hesperus, a clear concentration-dependent trail-following behavior was observed.
Table 2: Trail-Following Behavior of Reticulitermes hesperus to (3Z,6Z,8E)-Dodecatrien-1-ol
| Concentration (fg/cm) | Percentage of Termites Following the Trail |
| 0.01 | Low |
| 0.1 | Moderate |
| 1 | High |
| 10 | Optimal |
| >10,000 | Repellent |
Note: This table summarizes the findings for a related C12 alcohol and is intended to illustrate the typical concentration-response relationship observed in such assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols.
Synthesis of this compound
The stereoselective synthesis of (E)-alkenes is often achieved through methods like the Horner-Wadsworth-Emmons (HWE) reaction or the Wittig reaction. The HWE reaction, in particular, is known to favor the formation of (E)-alkenes.
Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-3-Dodecen-1-ol (General Procedure)
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Preparation of the Phosphonate (B1237965) Ylide:
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To a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., sodium hydride or n-butyllithium) at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the mixture to stir for a specified time to ensure complete formation of the ylide.
-
-
Reaction with the Aldehyde:
-
Slowly add nonanal (B32974) (the corresponding C9 aldehyde) to the ylide solution at the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate under reduced pressure.
-
The resulting crude product, an α,β-unsaturated ester, is then purified by column chromatography.
-
-
Reduction to the Alcohol:
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Dissolve the purified ester in an appropriate solvent (e.g., THF or diethyl ether).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting precipitate and concentrate the filtrate.
-
Purify the crude alcohol by column chromatography to yield (E)-3-dodecen-1-ol.
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Electroantennography (EAG)
EAG is a technique for measuring the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.
Protocol: Electroantennogram (EAG) Recording
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Antenna Preparation:
-
Anesthetize an adult insect (e.g., moth or termite) by cooling.
-
Excise one antenna at its base using fine scissors.
-
Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.
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-
Stimulus Delivery:
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Prepare serial dilutions of the test compound (this compound) in a high-purity solvent (e.g., hexane).
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Apply a known volume (e.g., 10 µL) of a dilution onto a small piece of filter paper and allow the solvent to evaporate completely.
-
Place the filter paper inside a Pasteur pipette.
-
-
Recording:
-
Position the antenna in a continuous, humidified air stream.
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Deliver a pulse of air through the Pasteur pipette, carrying the volatilized compound over the antenna.
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The resulting change in electrical potential across the antenna is amplified and recorded using a data acquisition system.
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A solvent blank and a known standard compound are used as controls.
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Termite Trail-Following Bioassay
This behavioral assay quantifies the ability of a chemical to elicit trail-following behavior in termites.
Protocol: Quantitative Trail-Following Bioassay
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Trail Preparation:
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Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).
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Using a microliter syringe, draw a trail of a specific length (e.g., 10 cm) with a known concentration of the test solution on a substrate such as filter paper or a glass plate.
-
Allow the solvent to evaporate completely. A control trail is drawn with the solvent alone.
-
-
Bioassay:
-
Introduce a single worker termite at the beginning of the trail.
-
Record the distance the termite follows the trail within a set time period. A positive response is typically defined as following the trail for a minimum continuous distance (e.g., 5 cm).
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Use multiple termites for each concentration and the control.
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-
Data Analysis:
-
Calculate the percentage of termites showing a positive response at each concentration.
-
Plot the percentage of positive responses against the logarithm of the concentration to generate a dose-response curve and determine the threshold concentration for activity.
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Signaling Pathways in Insect Olfaction
The detection of pheromones like dodecenol isomers by insects involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennal sensilla.
Workflow for a Termite Trail-Following Bioassay
Conclusion
This compound and its isomers are biologically active molecules that primarily function as insect pheromones. While the activity of the (Z)-isomers is more extensively documented, this compound also exhibits activity, particularly as a trail pheromone in termites, albeit with lower potency than its (Z) counterpart. The biological specificity of these isomers underscores the importance of stereochemistry in molecular recognition and signaling in biological systems. Further research, particularly quantitative electrophysiological and behavioral studies on this compound, is needed to fully elucidate its biological activity profile and potential applications in pest management and other fields. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and professionals engaged in the study of these fascinating semiochemicals.
References
Role of (E)-3-Dodecenol in insect communication
An In-depth Technical Guide on the Role of (E)-3-Dodecenol in Insect Communication
Abstract
This compound is a C12 unsaturated alcohol that functions as a semiochemical, playing a role in the chemical communication of several insect species. Primarily identified as a trail-following pheromone in certain termites, its activity and function are often discussed in comparison to its more potent geometric isomer, (Z)-3-dodecenol. This document provides a comprehensive technical overview of this compound, detailing its role in insect behavior, putative biosynthetic and perceptual pathways, and the experimental methodologies used for its study. Quantitative data on behavioral and electrophysiological responses are summarized, and key workflows are visualized. This guide is intended for researchers, scientists, and professionals in pest management and drug development seeking a deeper understanding of this specific infochemical.
Chemical Identity and Properties
This compound is a fatty alcohol with a single double bond in the E (trans) configuration at the third carbon position.
| Property | Value |
| IUPAC Name | (E)-dodec-3-en-1-ol[1] |
| Molecular Formula | C₁₂H₂₄O |
| Molar Mass | 184.32 g/mol |
| CAS Number | 68900-87-8[1] |
Role in Insect Communication
The primary documented role of this compound is as a trail-following pheromone in termites.[2] Trail pheromones are crucial for social insects, guiding colony members to food sources and coordinating collective movement.
-
Termite Trail Pheromone: this compound has been isolated from whole-body and sternal gland extracts of termite workers.[1][2] It is known to induce orientation and recruitment behaviors, where one termite lays a chemical trail that others can follow. However, studies have indicated that its inductive effect is weaker than that of its geometric isomer, (Z)-3-dodecenol, or naturally occurring trail extracts from termite glands. The (Z) isomer is a major trail pheromone component for numerous species in the Kalotermitidae and Macrotermitinae families.
-
Pheromonal Parsimony: The use of C12 alcohols like dodecenol isomers highlights the principle of chemical parsimony in termites, where structurally similar compounds are used for different functions or by different species, sometimes with varying levels of bioactivity. For instance, while (Z)-3-dodecenol is a potent trail pheromone for many species, the related diunsaturated alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, functions as both a trail and sex pheromone in Ancistrotermes pakistanicus.
Biosynthesis and Perception
Putative Biosynthetic Pathway
The precise enzymatic pathway for this compound has not been fully elucidated. However, it is presumed to follow the general pathway for fatty acid-derived pheromones in insects, which starts from acetyl-CoA and involves a series of modifications by specialized enzymes.
Caption: Putative biosynthetic pathway for this compound from acetyl-CoA.
Olfactory Signaling Pathway
The perception of this compound by an insect begins at the antenna and involves a cascade of neural events culminating in a behavioral response. The molecule is detected by specialized Olfactory Sensory Neurons (OSNs) housed within antennal sensilla.
Caption: Generalized olfactory signaling pathway in insects.
Quantitative Data Summary
Quantitative data on the bioactivity of this compound is limited compared to its (Z) isomer. The following tables summarize available data for related compounds to provide context.
Table 1: Behavioral Response Thresholds for Termite Trail Pheromones
| Compound | Insect Species | Behavioral Test | Effective Concentration / Threshold | Reference |
| (Z)-dodec-3-en-1-ol | Stylotermes faveolus | Trail-Following | 10⁻⁴ ng/cm | |
| (Z)-dodec-3-en-1-ol | Odontotermes formosanus | Sex-Pairing Attraction | 0.2 - 0.54 ng / female | |
| (Z,Z)-dodeca-3,6-dien-1-ol | Ancistrotermes pakistanicus | Trail-Following (Workers) | 0.1 pg/cm | |
| (Z,Z)-dodeca-3,6-dien-1-ol | Ancistrotermes pakistanicus | Sexual Attraction (Males) | ~1 ng |
Table 2: Electroantennogram (EAG) Responses to C12 Alcohols
| Compound | Insect Species | Sex | Dose | Mean EAG Response (mV ± SE) | Reference |
| (Z)-3-dodecenol | Sirex noctilio | M | 10 µg | ~0.8 ± 0.1 | |
| (Z)-3-dodecenol | Sirex noctilio | F | 10 µg | ~1.1 ± 0.15 | |
| (Z)-3-dodecenol | Sirex noctilio | M | 100 µg | ~1.0 ± 0.1 | |
| (Z)-3-dodecenol | Sirex noctilio | F | 100 µg | ~1.4 ± 0.1 | |
| (Note: Data for this compound is not explicitly available in the cited literature; data for the (Z) isomer is presented for comparative context.) |
Experimental Protocols
The study of this compound and other semiochemicals relies on a suite of analytical and behavioral techniques.
Pheromone Collection and Identification
This workflow describes the extraction and identification of volatile compounds from an insect. Solid Phase Microextraction (SPME) is a solvent-free technique used to collect volatiles from the headspace or directly from a gland surface. Gas Chromatography-Mass Spectrometry (GC-MS) is then used to separate and identify the compounds.
Caption: Experimental workflow for pheromone collection and identification.
Methodology:
-
Sample Preparation: An insect is immobilized, and the gland of interest (e.g., the 5th abdominal sternal gland in termites) is exposed.
-
Collection (SPME): An SPME fiber (e.g., polydimethylsiloxane (B3030410) coating) is exposed to the gland surface or the headspace above the sample for a defined period to adsorb volatile compounds.
-
Analysis (GC-MS): The fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.
-
The compounds are separated on a capillary column (e.g., DB5) based on their volatility and polarity.
-
Eluted compounds enter the mass spectrometer, are ionized (typically by electron impact), and fragmented. The resulting mass spectrum (a fingerprint of the molecule) is recorded.
-
Identification: The obtained spectrum is compared against a known standard of synthetic this compound and/or matched with entries in a spectral library (e.g., NIST) to confirm its identity.
Electrophysiological Analysis: Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to an odorant stimulus. It is a critical tool for determining if an insect can detect a specific compound.
Caption: Experimental workflow for Electroantennography (EAG).
Methodology:
-
Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed into contact with two electrodes (recording and reference) using conductive gel.
-
Stimulus Delivery: The antenna is positioned within a continuous stream of purified, humidified air. A puff of air containing a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The potential difference between the two electrodes is amplified and recorded. A negative deflection from the baseline upon stimulation indicates a summed depolarization of olfactory sensory neurons, which is the EAG response.
-
Analysis: The amplitude of this negative voltage deflection (in millivolts) is measured. Responses are typically compared to a negative control (solvent puff) and a positive standard.
Behavioral Analysis: Trail-Following Bioassay
This assay is used to quantify the behavioral response of an insect to a candidate trail pheromone.
Caption: Experimental workflow for a termite trail-following bioassay.
Methodology:
-
Arena Preparation: A neutral substrate, such as filter paper within a petri dish, is used. A defined path (e.g., a circle or a line) is drawn on the paper.
-
Trail Application: A solution of synthetic this compound at a specific concentration (e.g., ranging from 10 pg/cm to 100 ng/cm) is carefully applied along the drawn path using a microliter syringe. A control trail is drawn using only the solvent.
-
Bioassay: A single worker termite is introduced at the beginning of the trail.
-
Data Collection: The insect's behavior is recorded for a set period. A positive response is recorded if the termite follows the chemical trail for a predefined minimum distance or percentage of the total length. The test is replicated with multiple individuals for each concentration.
Applications in Pest Management
While its isomer (Z)-3-dodecenol and related compounds are more commonly used, the principles apply to this compound. Pheromones are cornerstones of Integrated Pest Management (IPM) programs due to their species-specificity and low environmental impact.
-
Monitoring: Traps baited with synthetic pheromones can be used to monitor the presence, distribution, and population density of a pest species.
-
Mating Disruption: Permeating an area with a high concentration of a synthetic sex pheromone can confuse males and prevent them from locating females, thereby disrupting mating and reducing the subsequent generation's population.
-
Mass Trapping: Deploying a large number of pheromone-baited traps can remove a significant portion of the male population from an area, directly reducing pest numbers.
Conclusion and Future Directions
This compound is a recognized, albeit minor, component of the chemical communication repertoire of certain insects, primarily termites. Its role as a trail pheromone is established, though its bioactivity is often overshadowed by its (Z) isomer. For researchers, this compound serves as an excellent model for studying the structure-activity relationships of pheromones and the evolution of chemical signaling pathways. For professionals in drug and pesticide development, understanding the subtle differences in isomeric activity is crucial for designing highly specific and effective semiochemical-based pest control strategies.
Future research should focus on:
-
Elucidating the specific desaturase and reductase enzymes responsible for the biosynthesis of the (E) isomer.
-
Identifying the specific olfactory receptors that detect this compound to understand the molecular basis of its perception.
-
Conducting more extensive comparative behavioral and electrophysiological studies across a wider range of insect species to uncover other potential roles for this compound.
References
Olfactory Receptor Neurons Sensitive to (E)-3-Dodecenol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and experimental approaches for studying olfactory receptor neurons (ORNs) sensitive to the termite trail pheromone, (E)-3-Dodecenol. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management. While the specific olfactory receptor (OR) for this compound has yet to be deorphanized, this guide details the established methodologies for its eventual identification and characterization, drawing on data from closely related termite pheromones.
Introduction to Insect Olfaction and this compound
Insects rely on a sophisticated olfactory system to detect a vast array of chemical cues that guide critical behaviors such as locating food, mates, and oviposition sites, as well as avoiding predators.[1] Olfactory sensory neurons (OSNs), typically housed in hair-like structures called sensilla on the antennae, are the primary detectors of these volatile compounds.[2][3] These neurons express olfactory receptors (ORs), which are ligand-gated ion channels that convert chemical signals into electrical signals.[1][4]
This compound is a C12 alcohol that has been identified as a trail-following pheromone in certain species of termites. Trail pheromones are crucial for coordinating foraging and recruitment among colony members. Understanding the specific ORNs and ORs that detect this compound is a key step toward developing novel and targeted pest control strategies. While direct electrophysiological data for ORNs sensitive to this compound is not yet available in published literature, studies on the closely related C12 alcohol trail pheromone, (3Z,6Z,8E)-dodecatrien-1-ol, provide valuable insights into the dose-dependent behavioral responses of termites.
The Insect Olfactory Signaling Pathway
The perception of odorants in most insects begins with the entry of volatile molecules through pores in the sensilla. The current model for olfactory signal transduction involves several key proteins:
-
Odorant Binding Proteins (OBPs): Located in the sensillar lymph, these proteins are thought to bind to hydrophobic odorant molecules and transport them to the olfactory receptors on the dendritic membrane of the ORNs.
-
Odorant Receptors (ORs): Insect ORs are heteromeric complexes consisting of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor subunit known as Orco.
-
Ionotropic Receptors (IRs): Another class of olfactory receptors, IRs, are ligand-gated ion channels that are evolutionarily distinct from ORs and typically respond to acids and amines.
-
Sensory Neuron Membrane Proteins (SNMPs): These proteins are particularly important for the detection of lipid-derived pheromones and are thought to work in conjunction with pheromone receptors.
Upon binding of an odorant to the specific ORx subunit, the Orco co-receptor forms a non-selective cation channel, leading to the depolarization of the neuron and the generation of action potentials. In some cases, particularly for pheromone detection, a secondary signaling cascade involving G-proteins may also be activated.
References
- 1. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the trail-following pheromone receptor in termites | eLife [elifesciences.org]
(E)-3-Dodecenol as a trail-following pheromone in termites
An In-depth Technical Guide on (E)-3-Dodecenol and Related C12 Alcohols as Trail-Following Pheromones in Termites
Introduction
Chemical communication is fundamental to the intricate social organization of termites, governing behaviors from foraging and mating to defense and caste regulation.[1][2] Among the most critical chemical signals are trail-following pheromones, which create chemical pathways that orient and recruit nestmates to food sources, new territories, or sites of alarm.[1][3][4] These pheromones are typically secreted from the abdominal sternal gland, an exocrine gland found in all termite species.[3][5]
While a variety of compounds serve this function across different termite families, a recurring motif, particularly within the Kalotermitidae and some Termitidae (subfamily Macrotermitinae), is the use of C12 unsaturated alcohols.[5][6] This guide focuses on the role of this compound and its more commonly identified isomer, (Z)-3-dodecen-1-ol, as key components of the trail-following pheromone system in several termite species. We will review the quantitative data, detail the experimental protocols used for their identification and characterization, and illustrate the associated biological pathways and workflows.
Chemical Identity and Key Compounds
The primary compounds of interest are isomers of dodecenol, C12H24O, an unsaturated fatty alcohol. While the user topic specifies the (E)-isomer, the bulk of published research identifies the (Z)-isomer as the major active component in termite trails.
-
(Z)-3-dodecen-1-ol (DOE): Identified as the major trail pheromone component in numerous species of Kalotermitidae and the fungus-growing termite Macrotermes annandalei.[5][7]
-
(3Z,6Z)-dodeca-3,6-dien-1-ol: A related C12 alcohol that acts as a trail pheromone component in some species, sometimes in conjunction with other compounds.[8]
-
(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (DTE): A well-studied C12 alcohol that is the primary trail pheromone in many species of Rhinotermitidae.[4][8][9][10]
Quantitative Data Presentation
The following tables summarize the quantitative data associated with the activity and presence of C12 alcohol trail pheromones in various termite species.
Table 1: Identification and Activity Thresholds of C12 Alcohol Trail Pheromones
| Termite Species | Family | Compound(s) Identified | Activity Threshold | Optimal Concentration | Source |
| Macrotermes annandalei | Termitidae | (Z)-3-dodecen-1-ol | Not specified | Not specified | [7] |
| Stylotermes faveolus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~10⁻⁴ ng/cm | Not specified | [5] |
| Stylotermes halumicus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~10⁻⁴ ng/cm | Not specified | [5] |
| Reticulitermes hesperus | Rhinotermitidae | (3Z,6Z,8E)-dodecatrien-1-ol | 0.01 - 0.1 fg/cm | 10 fg/cm | [8] |
| Coptotermes formosanus | Rhinotermitidae | (Z,Z,E)-3,6,8-dodecatrien-1-ol | 10 pg/cm | Not specified | [10] |
| Microcerotermes exiguus | Termitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Not specified | ~1 pg/cm | [4] |
| Odontotermes formosanus | Termitidae | (3Z)-dodec-3-en-1-ol, (3Z,6Z)-dodeca-3,6-dien-1-ol | 1 fg/cm to 10 pg/cm | Not specified | [8] |
| 9 Species (6 genera) | Kalotermitidae | (Z)-dodec-3-en-1-ol | Not specified | Not specified | [5] |
Table 2: Pheromone Quantities in Sternal Glands
| Termite Species | Family | Compound | Estimated Quantity per Gland/Individual | Source |
| Stylotermes faveolus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~0.1 ng/gland | [5] |
| Stylotermes halumicus | Stylotermitidae | (3Z)-dodec-3-en-1-ol | ~0.1 ng/gland | [5] |
| Constrictotermes cyphergaster | Termitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | ~0.02 ng/gland | [11] |
Experimental Protocols
The identification and functional characterization of this compound and related compounds rely on a combination of chemical analysis and behavioral bioassays.
Pheromone Extraction and Identification
-
Source Material: The sternal gland, located on the 5th abdominal sternite, is the exclusive source of the trail pheromone.[5] Glands are dissected from worker caste termites, or whole bodies are used for extraction.
-
Solvent Extraction: Whole bodies or dissected glands are soaked in a non-polar solvent, typically hexane, for a set period (e.g., 18 hours at room temperature) to extract the lipophilic pheromone components.[12]
-
Solid Phase Microextraction (SPME): A solvent-free alternative where a coated fiber is exposed directly to the surface of the secretory sternal gland.[4][7] This method is ideal for minimizing contaminants and analyzing volatile compounds as they are released.
-
Chemical Analysis (GC-MS): The crude extract is analyzed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC): Separates the individual components of the extract based on their volatility and interaction with a stationary phase in a capillary column.
-
Mass Spectrometry (MS): Fragments the separated components and measures the mass-to-charge ratio of the fragments, creating a unique mass spectrum or "fingerprint" for each compound. This spectrum is compared to libraries of known compounds for identification.[7][12]
-
-
Confirmation: The identity of the putative pheromone is confirmed by comparing its GC retention time and mass spectrum with those of a synthetically produced, authentic standard.[1]
Behavioral Bioassays
-
Trail-Following Bioassay (Open-Field):
-
Apparatus: A circular arena is created using a filter paper (e.g., Ø 12.5 cm).[12] An artificial trail is drawn on the paper in a defined shape (e.g., a circle of Ø 7 cm) using a solution of the test compound at a known concentration.[12]
-
Procedure: A single worker termite is released into the center of the arena or into a release chamber connected to the trail.[11]
-
Parameters Measured: The primary metric is the distance the termite follows the artificial trail. A positive response is often defined as continuously following the trail for a minimum distance (e.g., 3 cm).[12] Walking speed and the duration of trail-following can also be recorded.
-
Controls: A trail drawn with only the solvent (e.g., hexane) is used as a negative control.
-
-
Y-Maze Bioassay:
-
Apparatus: A Y-shaped maze (e.g., 5 cm stem and branch length) is used to assess preference.[7][12] One arm of the 'Y' is treated with the test compound, while the other is treated with the solvent control.
-
Procedure: A termite is introduced at the base of the stem and allowed to choose one of the arms.
-
Parameters Measured: The number of termites choosing the treated arm versus the control arm is recorded. A statistically significant preference for the treated arm indicates an attractant or orientation effect.
-
Visualization of Workflows and Pathways
Pheromone Identification Workflow
The following diagram illustrates the standard experimental workflow for the isolation and confirmation of a termite trail-following pheromone.
Caption: Experimental workflow for termite trail pheromone identification.
Generalized Olfactory Signaling Pathway
While the specific odorant receptor (OR) for this compound has not yet been identified, research on other termite pheromones provides a model for the olfactory signaling cascade.[13] The pheromone molecule is detected by a specific OR housed within an olfactory receptor neuron (ORN) on the termite's antenna, triggering a neural signal.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Identification of the trail-following pheromone receptor in termites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trail-Following Pheromones in the Termite Subfamily Syntermitinae (Blattodea, Termitoidae, Termitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and evaluation of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as the trail following pheromone on Microcerotermes exiguus (Isoptera:Termitidae) | Revista de Biología Tropical [archivo.revistas.ucr.ac.cr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Mutual Use of Trail-Following Chemical Cues by a Termite Host and Its Inquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Identification of the trail-following pheromone receptor in termites [elifesciences.org]
(E)-3-Dodecenol: A Comprehensive Technical Review for Researchers
(E)-3-Dodecenol, a long-chain unsaturated alcohol, has garnered significant interest in the scientific community, primarily for its role as a termite trail pheromone. This technical guide provides a detailed overview of the research surrounding this compound, consolidating key data on its synthesis, purification, analysis, and biological activity. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development.
Chemical and Physical Properties
This compound is a C12 alcohol with a single double bond in the trans configuration at the third carbon position. Its fundamental properties are summarized in the table below, compiled from various chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O | [1] |
| Molecular Weight | 184.32 g/mol | [1] |
| IUPAC Name | (E)-dodec-3-en-1-ol | |
| CAS Number | 68900-87-8 | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
Experimental Workflow: Stereoselective Synthesis of (E)-Alkenols
Caption: General synthetic routes to (E)-alkenols like this compound.
Detailed Methodologies
1. Wittig Reaction (Hypothetical Protocol for this compound):
-
Step 1: Preparation of the Phosphonium Salt. (3-Hydroxypropyl)triphenylphosphonium bromide would be synthesized by reacting triphenylphosphine (B44618) with 3-bromopropanol.
-
Step 2: Ylide Formation. The phosphonium salt would be treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at a low temperature to generate the corresponding ylide.
-
Step 3: Wittig Reaction. Nonanal would then be added to the ylide solution. The reaction mixture would be stirred and allowed to warm to room temperature. The use of a stabilized ylide or specific reaction conditions (Schlosser modification) would be necessary to favor the (E)-isomer.[2]
-
Step 4: Workup and Purification. The reaction would be quenched, and the product extracted. Purification via column chromatography on silica (B1680970) gel would be required to separate the this compound from the (Z)-isomer and triphenylphosphine oxide byproduct.
2. Horner-Wadsworth-Emmons (HWE) Reaction (Hypothetical Protocol for this compound):
-
Step 1: Preparation of the Phosphonate Ester. Diethyl (3-hydroxypropyl)phosphonate would be prepared via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 3-bromopropanol.
-
Step 2: HWE Reaction. The phosphonate ester would be deprotonated with a base such as sodium hydride in an anhydrous solvent. Nonanal would then be added to the resulting carbanion. The HWE reaction generally provides high (E)-selectivity.
-
Step 3: Workup and Purification. After quenching the reaction, the product would be extracted. The phosphate (B84403) byproduct is water-soluble, simplifying the purification process. Final purification would be achieved by column chromatography.
Purification of this compound
Column chromatography is the standard method for purifying this compound from reaction mixtures.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Eluent: A non-polar solvent system, typically a gradient of hexane (B92381) and ethyl acetate. The optimal ratio would be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Procedure:
-
A glass column is packed with a slurry of silica gel in hexane.
-
The crude this compound, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.
-
The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.[3]
-
Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
Analytical Methods
The structure and purity of synthesized this compound are confirmed using spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and to confirm its molecular weight.
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | Non-polar capillary column (e.g., HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50-70°C, ramp up to 280-300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 184, corresponding to its molecular weight. The fragmentation pattern would be characteristic of a long-chain alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the double bond.
Predicted ¹H NMR Spectral Data for (E)-3-Dodecen-1-ol (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4-5.6 | m | 2H | -CH=CH- (vinylic protons) |
| ~3.6 | t | 2H | -CH₂-OH |
| ~2.3 | q | 2H | -CH₂-CH= |
| ~2.0 | q | 2H | =CH-CH₂- |
| ~1.2-1.4 | m | 12H | -(CH₂)₆- |
| ~0.9 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data for (E)-3-Dodecen-1-ol (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~130-135 | -CH=CH- (vinylic carbons) |
| ~62 | -CH₂-OH |
| ~30-40 | Allylic and other aliphatic carbons |
| ~14 | -CH₃ |
The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is critical for determining the stereochemistry. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, whereas the (Z)-isomer would show a smaller coupling constant (typically 6-12 Hz).
Biological Activity of this compound
This compound is known to function as a trail-following pheromone in some termite species. Termites lay chemical trails to recruit nestmates to food sources and for orientation within their foraging territory.
Experimental Workflow: Termite Trail-Following Bioassay
Caption: A typical workflow for a termite trail-following bioassay.
Quantitative Data on Biological Activity
While specific dose-response data for this compound is limited in the available literature, studies on the closely related (Z)-3-dodecen-1-ol and other termite trail pheromones provide a framework for expected activity. The minimum threshold concentration for inducing a trail-following response in termites is often in the range of femtograms to picograms per centimeter of trail.[4] For instance, for some species, the optimal trail-following behavior is observed at concentrations around 10 fg/cm, with higher concentrations potentially becoming repellent. It is important to note that the behavioral response can be species-specific.
Signaling Pathways
The detection of pheromones in insects is mediated by olfactory receptor neurons (ORNs) located in the antennae. These neurons express specific olfactory receptors (ORs) that bind to pheromone molecules.
Olfactory Signaling Pathway in Insects
Caption: A simplified diagram of the insect olfactory signaling pathway.
Upon binding of this compound to a specific OR, a conformational change is induced in the receptor complex. In insects, the OR complex itself functions as a ligand-gated ion channel. The binding of the pheromone leads to the opening of this channel, causing an influx of cations and depolarization of the ORN. This generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response such as trail following. While specific receptors for this compound in termites have not yet been deorphanized, this general pathway provides the currently understood model for pheromone perception in these insects.
Conclusion
This compound is a semiochemical of significant interest due to its role in termite communication. This guide has provided a comprehensive overview of the current knowledge regarding its synthesis, purification, analysis, and biological activity. While general methodologies are well-established, further research is needed to provide more detailed, species-specific quantitative data on its behavioral effects and to identify the specific olfactory receptors involved in its detection. Such studies will be invaluable for a deeper understanding of termite chemical ecology and for the potential development of novel pest management strategies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (E)-3-Dodecenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-3-Dodecenol is an unsaturated fatty alcohol. The stereoselective synthesis of the (E)-isomer is crucial for applications where geometric purity is a prerequisite. This document outlines detailed protocols for the synthesis of this compound via the Wittig reaction and a Grignard-based approach, followed by comprehensive purification methodologies.
Section 1: Synthesis of this compound
Two primary stereoselective methods for the synthesis of this compound are presented: the modified Wittig reaction (Schlosser modification) which favors the E-alkene, and a Grignard reaction followed by stereoselective reduction.
Method 1: Modified Wittig Reaction (Schlosser Modification)
The Wittig reaction is a versatile method for creating carbon-carbon double bonds from carbonyl compounds.[1] Standard Wittig reactions with non-stabilized ylides typically yield (Z)-alkenes.[2][3] To achieve high selectivity for the (E)-alkene, the Schlosser modification is employed, which involves the deprotonation-reprotonation of the betaine (B1666868) intermediate at low temperatures to favor the more stable threo-betaine, leading to the (E)-alkene.[2]
Reaction Scheme:
-
Phosphonium (B103445) Salt Formation: CH3(CH2)7CH2Br + PPh3 → [CH3(CH2)8CH2PPh3]+Br-
-
Ylide Formation and Reaction with Aldehyde (Schlosser conditions): [CH3(CH2)8CH2PPh3]+Br- + n-BuLi → CH3(CH2)8CH=PPh3 CH3(CH2)8CH=PPh3 + OHC-CH2-OTHP → [Betaine Intermediate] [Betaine Intermediate] + PhLi → [Lithiobetaine] → (E)-CH3(CH2)8CH=CH-CH2-OTHP
-
Deprotection: (E)-CH3(CH2)8CH=CH-CH2-OTHP + H+ → this compound
Materials:
-
Triphenylphosphine (B44618) (PPh3)
-
Toluene, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
3-(Tetrahydro-2H-pyran-2-yloxy)propanal (THP-protected 3-hydroxypropanal)
-
Phenyllithium (B1222949) (PhLi)
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Protocol:
Part A: Preparation of Nonyltriphenylphosphonium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromononane (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum.
Part B: Ylide Formation and Schlosser Olefination
-
Suspend the dried nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0 eq) dropwise. The mixture will turn a characteristic orange/red color, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Add a solution of 3-(tetrahydro-2H-pyran-2-yloxy)propanal (1.05 eq) in anhydrous diethyl ether dropwise, keeping the temperature at -78 °C. Stir for 1 hour.
-
Add a second equivalent of n-butyllithium or phenyllithium dropwise at -78 °C and stir for an additional 30 minutes. This converts the erythro betaine to the threo betaine.[2]
-
Slowly warm the reaction to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Part C: Work-up and Deprotection
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude THP-protected this compound.
-
Dissolve the crude product in a mixture of tetrahydrofuran (B95107) and 1M aqueous HCl.
-
Stir at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give crude this compound.
Method 2: Grignard Reaction and Alkyne Reduction
This approach involves the synthesis of an internal alkyne, 3-dodecyn-1-ol (B3191523), followed by a stereoselective reduction to the (E)-alkene.
Reaction Scheme:
-
Grignard Reagent Formation: CH3(CH2)7CH2Br + Mg → CH3(CH2)8CH2MgBr
-
Reaction with Propargyl Alcohol Derivative: CH3(CH2)8CH2MgBr + HC≡C-CH2-OTHP → CH3(CH2)8CH2-C≡C-CH2-OTHP
-
Stereoselective Reduction: CH3(CH2)8CH2-C≡C-CH2-OTHP + Na/NH3(l) → (E)-CH3(CH2)8CH=CH-CH2-OTHP
-
Deprotection: (E)-CH3(CH2)8CH=CH-CH2-OTHP + H+ → this compound
Materials:
-
1-Bromononane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Propargyl alcohol protected with THP
-
Sodium metal
-
Liquid ammonia (B1221849) (NH3)
-
Ammonium (B1175870) chloride
-
Hydrochloric acid (HCl), aqueous solution
Protocol:
Part A: Synthesis of 3-Dodecyn-1-ol (THP-protected)
-
Prepare the Grignard reagent by adding a solution of 1-bromononane (1.0 eq) in anhydrous ether to magnesium turnings (1.1 eq) in a flame-dried flask. Initiate the reaction if necessary (e.g., with a crystal of iodine). Reflux gently for 1-2 hours to ensure complete formation.
-
In a separate flask, cool a solution of THP-protected propargyl alcohol (0.95 eq) in anhydrous THF to 0 °C.
-
Slowly add the prepared Grignard reagent to the protected propargyl alcohol solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Part B: Reduction to this compound (THP-protected)
-
In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.
-
Add small pieces of sodium metal (2.5 eq) until a persistent blue color is obtained.
-
Add a solution of the THP-protected 3-dodecyn-1-ol (1.0 eq) in anhydrous ether dropwise.
-
Stir the reaction for 2-4 hours, maintaining the blue color.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the product with diethyl ether. Dry and concentrate the organic phase.
Part C: Deprotection
-
Follow the deprotection procedure as described in Method 1, Part C.
Synthesis Data Summary
| Method | Key Reagents | Typical Yield (%) | E/Z Ratio | Reference |
| Modified Wittig | Nonyltriphenylphosphonium bromide, n-BuLi, PhLi, Protected 3-hydroxypropanal | 60-75 | >95:5 | |
| Grignard/Reduction | 1-Bromononane, Mg, Protected propargyl alcohol, Na, NH3(l) | 65-80 | >98:2 | N/A |
Section 2: Purification of this compound
Purification is critical to remove byproducts such as triphenylphosphine oxide (from the Wittig reaction), the (Z)-isomer, and unreacted starting materials. Column chromatography is the most effective method for achieving high purity.
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses positive pressure to force the solvent through the column, providing better separation than gravity chromatography.
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Crude this compound
-
Hexane (B92381), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Compressed air or nitrogen source
-
Glass column
-
Fraction collection tubes
-
TLC plates for analysis
Protocol:
-
Solvent System Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A solvent system that gives the desired product an Rf value of ~0.25-0.35 is ideal. For 3-dodecenol, a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) is a good starting point.
-
Column Packing:
-
Plug the bottom of a glass column with glass wool or cotton, and add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles or channels are present.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system, applying gentle pressure.
-
Collect fractions sequentially in test tubes or flasks.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds. The (E)-isomer will typically elute before the (Z)-isomer, and both will elute before the more polar dodecan-1,3-diol byproducts.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Method 2: Fractional Distillation (for pre-purification)
Fractional distillation can be used to separate components with different boiling points and can be effective for removing high-boiling impurities like triphenylphosphine oxide or low-boiling starting materials. However, it is generally not effective for separating (E) and (Z) isomers if their boiling points are very close. It is best used as a preliminary purification step for large-scale reactions.
Purification Data Summary
| Method | Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | 85-90 (E/Z ~95:5) | >99 (E/Z >99:1) | 85-95 |
| Fractional Distillation | N/A | N/A | Variable | Moderate (isomer separation is poor) | 70-85 |
Section 3: Visualized Workflows and Mechanisms
The following diagrams illustrate the overall workflow and the mechanism of the key synthetic step.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified mechanism of the Wittig reaction for alkene synthesis.
References
Application Notes and Protocols for Electroantennography (EAG) Studies with (E)-3-Dodecenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a widely used electrophysiological technique to investigate the olfactory responses of insects. It measures the summated potential of olfactory receptor neurons on the antenna in response to volatile chemical stimuli. This method is invaluable for screening compounds that elicit an olfactory response, determining the sensitivity of an insect's antenna to specific chemicals, and studying structure-activity relationships of semiochemicals.
(E)-3-Dodecenol is a fatty alcohol that has been identified as a component of pheromone blends in various insect species, and it is a known trail pheromone for certain species of termites. Understanding the antennal response to this compound is crucial for developing behavior-modifying strategies for pest management, such as in mating disruption or lure-and-kill applications. These application notes provide a detailed protocol for conducting EAG studies with this compound, aimed at researchers in entomology, chemical ecology, and pest management.
Core Principles of Electroantennography
The fundamental principle of EAG involves placing an insect antenna between two electrodes to measure the change in electrical potential upon exposure to an odorant. A continuous stream of humidified and purified air flows over the antenna to establish a stable baseline. A puff of air containing the test compound, this compound, is then introduced into this airstream. If the olfactory receptor neurons on the antenna are sensitive to the compound, they will depolarize, generating a voltage drop that is recorded as the EAG response. The amplitude of this response is proportional to the number of responding neurons and the magnitude of their depolarization, providing a quantitative measure of antennal sensitivity.
Data Presentation
The following table summarizes hypothetical, yet representative, dose-response data for an insect species known to be sensitive to this compound. This data illustrates a typical outcome of an EAG experiment and can be used as a reference for expected results.
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0 (Solvent Control) | 0.05 | 0.02 | 0 |
| 0.0001 | 0.21 | 0.05 | 10.7 |
| 0.001 | 0.55 | 0.09 | 28.6 |
| 0.01 | 1.12 | 0.15 | 57.1 |
| 0.1 | 1.85 | 0.21 | 92.9 |
| 1 | 2.05 | 0.25 | 100.0 |
| 10 | 2.08 | 0.26 | 101.4 |
Normalized Response (%) is calculated relative to the response of the 1 µg/µL standard.
Experimental Protocols
This section provides a detailed methodology for conducting EAG analysis with this compound. The protocol is based on established methods for insect electrophysiology.
Insect Preparation
-
Insect Selection: Use sexually mature male or female insects from a laboratory colony or field collection, depending on the target species and the biological relevance of this compound. For trail-following termites, workers would be the appropriate choice. Moths are often used for pheromone studies.
-
Immobilization: Anesthetize the insect by placing it on ice or in a chilled environment (4°C) for 1-2 minutes. Secure the insect onto a mounting stage (e.g., a block of wax or a custom holder) using dental wax or low-melting point wax. The head and antennae should be freely accessible.
-
Antenna Preparation (Excised Antenna):
-
Using micro-scissors, carefully excise an antenna at its base (scape).
-
Immediately mount the excised antenna onto the electrode holder.
-
-
Antenna Preparation (Whole Insect):
-
For a whole-insect preparation, immobilize the entire insect as described above. This method can provide more stable and long-lasting recordings.[1]
-
Electrode Preparation and Placement
-
Electrodes: Use glass capillary microelectrodes filled with an appropriate electrolyte solution (e.g., Ringer's solution or saline). Ag/AgCl wires are inserted into the capillaries to act as electrodes.
-
Reference Electrode: Insert the reference electrode into the insect's head, typically through an eye or the back of the head capsule.
-
Recording Electrode: For an excised antenna, gently slip the distal end of the antenna into the recording electrode. A small portion of the tip can be removed to ensure good electrical contact. For a whole-insect preparation, the recording electrode is placed in contact with the distal tip of the antenna.
Stimulus Preparation and Delivery
-
Stock Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or paraffin (B1166041) oil at a concentration of 10 µg/µL.
-
Serial Dilutions: Create a series of decimal dilutions from the stock solution to obtain a range of concentrations (e.g., 0.0001, 0.001, 0.01, 0.1, 1, and 10 µg/µL).
-
Stimulus Cartridge: Apply 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm²). Allow the solvent to evaporate for at least 2 minutes. Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge. Prepare a control cartridge with the solvent only.
-
Stimulus Delivery System:
-
A continuous stream of charcoal-filtered and humidified air (at approximately 0.5 L/min) is directed over the antennal preparation through a main delivery tube.
-
The tip of the stimulus cartridge is inserted into a hole in the main airflow tube.
-
A puff of air (e.g., 0.5 seconds in duration), controlled by a solenoid valve, is delivered through the cartridge to introduce the stimulus into the continuous airflow.
-
Ensure a sufficient inter-stimulus interval (e.g., 30-60 seconds) to allow the antenna to return to its baseline resting potential.
-
EAG Recording and Data Analysis
-
EAG System: Utilize a commercially available EAG system or a custom setup, which includes a high-impedance pre-amplifier, a main amplifier, and a data acquisition interface connected to a computer.
-
Recording: Record the antennal response for each stimulus presentation. The EAG signal is typically a negative voltage deflection.
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts, mV) from the baseline to the peak of the depolarization.
-
Subtract the response to the solvent control from the responses to the this compound stimuli to correct for mechanical stimulation.
-
To account for potential decreases in antennal sensitivity over time, normalize the responses to a standard compound presented periodically throughout the experiment.
-
Construct a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.
-
Mandatory Visualizations
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
EAG Experimental Workflow
Caption: Step-by-step EAG experimental workflow.
Troubleshooting
-
No EAG Response:
-
Check for proper electrical contact between the electrodes and the antenna.
-
Ensure the antenna is fresh and not desiccated.
-
Verify the stimulus delivery system is functioning correctly.
-
Confirm the insect species and sex are appropriate for the test compound.
-
-
Noisy Baseline:
-
Ensure the setup is properly grounded to minimize electrical interference. A Faraday cage can be beneficial.
-
Isolate the setup from mechanical vibrations using an anti-vibration table.
-
-
Decreasing Response Over Time:
-
This is expected to some extent. Normalize data to a standard presented at regular intervals to compensate.
-
Ensure the humidified air supply is adequate to prevent the preparation from drying out.
-
For longer experiments, a whole-insect preparation may be more stable than an excised antenna.[1]
-
Conclusion
This protocol provides a comprehensive guide for conducting electroantennography studies with this compound. By following these detailed steps, researchers can obtain reliable and reproducible data on the olfactory sensitivity of insects to this semiochemical. This information is fundamental for advancing our understanding of insect chemical communication and for the development of novel and environmentally sound pest management strategies.
References
Field Application of Dodecenol-Based Pheromones in Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Dodecenol and its isomers, particularly (Z)-3-Dodecen-1-ol and its derivatives, are key semiochemicals in the management of several economically important insect pests. While this compound is primarily recognized as a termite trail pheromone, its direct application in agricultural pest management is not well-documented.[1] Conversely, the (Z)-isomer and its esters have been successfully deployed in strategies for monitoring and controlling agricultural pests, most notably the sweet potato weevil (Cylas formicarius). This document provides detailed application notes and protocols for the field use of these dodecenol-based pheromones, with a primary focus on the management of the sweet potato weevil due to the extensive availability of field data.
Application in Sweet Potato Weevil (Cylas formicarius) Management
The primary pheromonal agent for the sweet potato weevil is (Z)-3-dodecen-1-yl (E)-2-butenoate, a sex pheromone highly attractive to male weevils.[2] Its application is predominantly in mass trapping and monitoring of weevil populations.
Quantitative Data Summary
The efficacy of (Z)-3-dodecen-1-yl (E)-2-butenoate in field applications has been quantified in several studies. The following tables summarize key data on trap capture rates, the impact of mass trapping on crop damage, and the longevity of pheromone lures.
Table 1: Efficacy of Different Pheromone Lure Dosages on Trap Capture
| Lure Dosage | Average Weevils Captured per Trap per Week | Study Reference |
| 120 µg | Not specified, but no significant difference from 1.0 mg | Reddy et al. (2014) |
| 0.1 mg | 91.3 ± 3.22 | McQuate & Sylva (2014) |
| 0.2 mg | 98.3 ± 1.53 | Anonymous (ResearchGate) |
| 0.4 mg | 108.3 ± 1.53 | Anonymous (ResearchGate) |
| 0.8 mg | 132.0 ± 3.61 | Anonymous (ResearchGate) |
| 1.0 mg | Over 22 times more than 12 µg | McQuate & Sylva (2014) |
| 100 mg | 60.88% of weevils attracted | Kyereko et al. (2019) |
Table 2: Impact of Mass Trapping on Crop Damage and Yield
| Parameter | With Pheromone Traps | Without Pheromone Traps (Control) | Study Reference |
| Feeding Holes per Root | < 1 | Up to 38 | Reddy et al. (2014)[3] |
| Sweet Potato Yield (T/ha) | 13.47 - 14.59 | 7.86 - 8.26 | Reddy et al. (2014)[3] |
| Tuber Damage Reduction (%) | 57 - 65 | - | - |
| Tuber Damage Reduction with Insecticide (%) | 62 - 75 | - | - |
Table 3: Longevity and Weathering of Pheromone Lures
| Lure Dosage | Time to 50% Decline in Attractiveness | Study Reference |
| 120 µg | 16.3 weeks | McQuate & Sylva (2014) |
| 1.0 mg | 19.0 weeks | McQuate & Sylva (2014) |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Mass Trapping of Sweet Potato Weevil
Objective: To evaluate the effectiveness of mass trapping with (Z)-3-dodecen-1-yl (E)-2-butenoate for reducing sweet potato weevil populations and subsequent crop damage.
Materials:
-
Sweet potato field(s) of a known area (e.g., 1 hectare).
-
Pherocon™ Unitraps or similar bucket-style traps.[3]
-
Rubber septa impregnated with (Z)-3-dodecen-1-yl (E)-2-butenoate at the desired dosage (e.g., 100 µg).
-
Stakes for mounting traps.
-
GPS unit for mapping trap locations.
-
Data collection sheets or a mobile device.
Procedure:
-
Site Selection:
-
Choose a sweet potato field with a known history of weevil infestation.
-
Select a similar, untreated field at a sufficient distance (at least 1 km) to serve as a control to prevent pheromone drift.
-
-
Trap Preparation and Deployment:
-
Load each trap with a pheromone-impregnated rubber septum.
-
Install traps at a density of one trap per 60 meters.[3]
-
Mount traps on stakes so that they are positioned 50 cm above the crop canopy.[4]
-
For enhanced effectiveness, light red colored traps are preferred as C. formicarius is influenced by both visual and olfactory cues.[3][4]
-
Distribute the traps in a grid pattern across the treatment field.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
On a weekly basis, count and remove all captured weevils from each trap.
-
Continue data collection for the duration of the sweet potato growing season (e.g., 17 weeks).[3]
-
At the end of the trial (at harvest), assess crop damage in both the treated and control fields.
-
Randomly select a prespecified number of plants (e.g., 8 roots per sampling point) from multiple locations within each field.[3]
-
Count the number of weevil feeding holes on the storage roots.
-
Measure the total yield (in kg/ha ) from both the treated and control plots.
-
-
Data Analysis:
-
Calculate the average number of weevils captured per trap per week in the treated plot.
-
Compare the average number of feeding holes per root and the average yield between the treated and control plots using appropriate statistical tests (e.g., t-test or ANOVA).
-
Workflow for Field Trapping Experiment
References
Designing Pheromone Lures with (E)-3-Dodecenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Dodecenol is a straight-chain alkenol that has been identified as a component of insect pheromones, primarily functioning as a trail pheromone in certain termite species. While its activity is reported to be weaker than its (Z)-isomer, its synthesis and study are valuable for understanding the nuances of chemical communication in insects and for the development of targeted pest management strategies. These application notes provide a comprehensive guide to designing and evaluating pheromone lures incorporating this compound, with a focus on termites. The protocols provided are based on established methodologies for similar semiochemicals and can be adapted for specific research needs.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 260 °C |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), ethanol), insoluble in water. |
| CAS Number | 62459-24-3 |
Application Notes
Lure Formulation
The effective formulation of a pheromone lure is critical for its performance in the field. The primary objective is to achieve a controlled and sustained release of this compound to attract the target insect species over a desired period.
Carrier Materials: The choice of carrier, or dispenser, significantly influences the release rate of the pheromone. Common options include:
-
Rubber Septa: Widely used due to their ease of impregnation and relatively consistent release profiles.
-
Polyethylene (B3416737) Vials or Tubes: Offer a larger reservoir for the pheromone, potentially extending the lure's field life.
-
Fiber Matrices: Can be tailored for specific release characteristics.
Pheromone Loading: The optimal concentration of this compound will depend on the target species and environmental conditions. Due to limited specific data for the (E)-isomer, it is recommended to conduct dose-response trials starting with concentrations reported for the more active (Z)-isomer in termites, which is typically in the range of 10 ng to 10 µg per lure.
Example Lure Formulations (Adapted from related compounds):
| Lure Type | Carrier Material | This compound Loading (µg) | Solvent |
| Low Dose | Rubber Septum (10 mm) | 10 | Hexane |
| Medium Dose | Rubber Septum (10 mm) | 100 | Hexane |
| High Dose | Polyethylene Vial (1 ml) | 1000 | Hexane |
Field Trapping
Field trials are essential to evaluate the efficacy of the formulated lures. The experimental design should be robust to account for environmental variability.
Trap Design: The choice of trap will depend on the target insect. For termites, monitoring stations or simple pitfall traps near foraging sites are commonly used.
Experimental Layout: A randomized block design is recommended to minimize the effects of spatial variation. Key considerations include:
-
Replicates: A minimum of 4-5 replicates per treatment.
-
Trap Spacing: Maintain a distance of at least 20 meters between traps to avoid interference.
-
Controls: Include traps with no lure (blank) and traps with solvent only to assess baseline trap capture and any solvent effects.
Data Collection: Traps should be inspected at regular intervals (e.g., weekly), and the number of captured target insects recorded.
Experimental Protocols
Protocol 1: Preparation of this compound Pheromone Lures
Objective: To prepare pheromone lures with varying concentrations of this compound for field evaluation.
Materials:
-
This compound (≥95% purity)
-
High-purity hexane (or other suitable solvent)
-
Rubber septa or polyethylene vials
-
Micropipettes (10 µL, 100 µL)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Fume hood
-
Forceps
Procedure:
-
Prepare Stock Solution: In a fume hood, prepare a stock solution of this compound in hexane. For example, to create a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of hexane. Vortex until fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution to achieve the desired concentrations for lure loading.
-
Lure Loading:
-
Using a micropipette, carefully apply the desired volume of the pheromone solution onto the center of the rubber septum or into the polyethylene vial.
-
For a 100 µg lure, apply 10 µL of the 10 mg/mL stock solution.
-
-
Solvent Evaporation: Allow the solvent to evaporate completely in the fume hood for at least 30 minutes before sealing the lures in airtight packaging.
-
Storage: Store the prepared lures in a freezer (-20°C) in airtight containers until field deployment.
Protocol 2: Termite Trail-Following Bioassay
Objective: To evaluate the behavioral response of termites to this compound in a laboratory setting.
Materials:
-
Termite workers (e.g., Reticulitermes spp.)
-
This compound solutions in hexane at various concentrations (e.g., 0.01, 0.1, 1, 10 ng/µL)
-
Solvent control (hexane)
-
Filter paper discs (e.g., 9 cm diameter)
-
Pencil
-
Micropipette (10 µL)
-
Petri dishes
-
Stopwatch
-
Soft brush for handling termites
Procedure:
-
Prepare Assay Arenas: On a filter paper disc, draw a circle with a pencil (e.g., 5 cm diameter). This will serve as the trail.
-
Apply Pheromone Trail: Using a micropipette, apply 10 µL of the this compound solution evenly along the pencil line. For the control, apply 10 µL of hexane. Allow the solvent to evaporate for 5 minutes.
-
Termite Introduction: Gently place a single termite worker at the start of the trail using a soft brush.
-
Observe and Record: Start the stopwatch and record the following for a set duration (e.g., 2 minutes):
-
The time the termite spends following the trail.
-
The distance the termite follows the trail.
-
A positive response is typically defined as the termite following the trail for a minimum continuous distance (e.g., 3 cm).
-
-
Replication: Repeat the assay with at least 20 individual termites for each concentration and the control. Use a new filter paper and a new termite for each replicate.
-
Data Analysis: Compare the mean time and distance followed for each concentration against the control using appropriate statistical tests (e.g., ANOVA).
Expected Results for Termite Trail-Following Bioassay (Hypothetical Data):
| Treatment (Concentration) | Mean Distance Followed (cm) ± SE | Mean Time on Trail (s) ± SE |
| Control (Hexane) | 1.2 ± 0.3 | 5.8 ± 1.2 |
| 0.01 ng/µL this compound | 2.5 ± 0.5 | 15.3 ± 2.1 |
| 0.1 ng/µL this compound | 4.8 ± 0.7 | 35.1 ± 3.5 |
| 1 ng/µL this compound | 6.3 ± 0.9 | 52.7 ± 4.8 |
| 10 ng/µL this compound | 5.9 ± 0.8 | 48.9 ± 4.2 |
Visualizations
Application Notes and Protocols for Wind Tunnel Bioassay of (E)-3-Dodecenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-dodecen-1-ol and its esters are significant semiochemicals in insect communication. Notably, (Z)-3-dodecen-1-yl (E)-2-butenoate is the primary component of the female-produced sex pheromone of the sweetpotato weevil, Cylas formicarius elegantulus, a major agricultural pest.[1] Additionally, (Z)-3-dodecen-1-ol itself serves as a trail pheromone for several species of termites, particularly within the Kalotermitidae and Macrotermitinae families. Wind tunnel bioassays are a critical tool for studying the behavioral responses of these insects to such compounds. These assays provide a controlled environment to quantify attraction, flight behavior, and other responses to a pheromone plume, which is essential for developing effective pest management strategies like mating disruption and mass trapping, as well as for screening novel chemical analogues.[2]
This document provides a detailed protocol for conducting wind tunnel bioassays to evaluate the behavioral response of insects to (E)-3-Dodecenol and its derivatives, with a focus on the sweetpotato weevil.
Data Presentation
The behavioral response of insects to a pheromone in a wind tunnel is typically characterized by a sequence of actions. The following tables summarize the quantifiable behavioral responses at different dosages of the pheromone. The data presented is a representative compilation based on typical outcomes in such assays.
Table 1: Dose-Response of Male Sweetpotato Weevils (Cylas formicarius elegantulus) to (Z)-3-dodecen-1-yl (E)-2-butenoate in a Wind Tunnel Bioassay
| Pheromone Dose (ng) | % Activation | % Take-off | % Upwind Flight (Oriented) | % Source Contact |
| 0 (Control) | 5 | 2 | 0 | 0 |
| 1 | 40 | 25 | 15 | 5 |
| 10 | 75 | 60 | 50 | 30 |
| 100 | 90 | 85 | 75 | 60 |
| 1000 | 95 | 90 | 80 | 70 |
| 10000 | 80 | 70 | 50 | 40 |
Note: Higher doses can sometimes lead to a decrease in source contact due to sensory adaptation or confusion.
Table 2: Standardized Wind Tunnel Operating Parameters
| Parameter | Recommended Value/Range | Notes |
| Wind Speed | 0.2 - 0.3 m/s | Should be laminar and consistent, measured with an anemometer. |
| Temperature | 24 - 28 °C | Maintained to mimic the insect's natural active period. |
| Relative Humidity | 60 - 80% | Important for insect physiology and pheromone plume structure. |
| Light Conditions | Dim red light (~0.5 - 1.0 lux, >600 nm) | For nocturnal insects like the sweetpotato weevil, to simulate night conditions without affecting behavior. |
| Pheromone Dose Range | 1 ng - 10,000 ng | A dose-response relationship should be established. |
| Acclimatization Time | ≥ 1 hour | Allows insects to adjust to the experimental conditions. |
| Observation Period | 3 - 5 minutes | A standard duration to observe and record the full behavioral sequence. |
Experimental Protocols
This section details the methodology for conducting a wind tunnel bioassay to assess the behavioral response of the sweetpotato weevil to its sex pheromone.
Wind Tunnel Setup and Preparation
-
Construction: The wind tunnel should be constructed from non-absorbent materials like glass or acrylic to prevent chemical contamination. A typical size is approximately 200 cm in length, 75 cm in height, and 75 cm in width.
-
Airflow System: An exhaust fan is used to pull air through the tunnel to create a laminar airflow. The air intake must be passed through a charcoal filter to remove any airborne contaminants. The wind speed should be calibrated and maintained at a constant velocity, typically 0.3 m/s.
-
Environmental Control: The room housing the wind tunnel must be equipped to maintain constant temperature, humidity, and lighting conditions as specified in Table 2.
-
Odor Source Placement: The pheromone dispenser is placed at the upwind end of the tunnel, centered in the airflow.
-
Insect Release Point: A platform for releasing the insects is positioned at the downwind end of the tunnel.
Insect Preparation
-
Rearing: Use insects of a consistent age and physiological state. For sex pheromone assays with the sweetpotato weevil, 2-3 day old virgin males are typically used.
-
Acclimatization: Transfer the male weevils to the wind tunnel room at least one hour before the bioassay to allow them to acclimatize to the experimental conditions. They should be held in individual containers to prevent pre-exposure to any potential stimuli.
Pheromone Preparation and Delivery
-
Pheromone Source: Use high-purity synthetic (Z)-3-dodecen-1-yl (E)-2-butenoate.
-
Solvent: Use high-purity hexane (B92381) or a similar volatile solvent.
-
Concentrations: Prepare serial dilutions of the pheromone in the solvent to achieve the desired dosages (e.g., 0.1 ng/µL, 1 ng/µL, 10 ng/µL, 100 ng/µL, 1000 ng/µL).
-
Dispenser: Apply a standard volume (e.g., 10 µL) of the pheromone solution onto a filter paper strip (e.g., Whatman No. 1). The solvent is allowed to evaporate completely before placing the dispenser in the wind tunnel. A dispenser with solvent only serves as the control.
Bioassay Procedure
-
Establish Airflow: Turn on the fan to create a stable and consistent wind speed through the tunnel.
-
Introduce Pheromone Source: Place the prepared pheromone dispenser at the upwind end of the tunnel. A control (solvent only) should be run intermittently to ensure there is no response to the solvent or contamination.
-
Insect Release: Place a single male weevil on the release platform at the downwind end of the tunnel.
-
Observation: Allow the weevil to acclimate for 1-2 minutes, then observe and record its behavior for a predetermined period (e.g., 5 minutes).
-
Data Collection: For each insect, record the occurrence and latency of the following behaviors:
-
Activation: Any movement from a resting state, including antennal grooming and walking.
-
Take-off: Initiation of flight.
-
Upwind Flight: Oriented flight towards the pheromone source against the wind.
-
Source Contact: The weevil lands on or within a defined radius of the pheromone dispenser.
-
-
Replication: Test a sufficient number of insects for each pheromone concentration and the control to allow for statistical analysis (typically 30-50 insects per treatment). Use each insect only once.
-
Cleaning: Thoroughly clean the wind tunnel with a solvent (e.g., acetone) and bake or air out between testing different compounds or after a series of experiments to prevent contamination.
Mandatory Visualization
Caption: Experimental workflow for the wind tunnel bioassay.
Caption: Generalized pheromone perception and signaling pathway.
References
Application Note: Quantitative Analysis of (E)-3-Dodecenol in Gland Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Dodecenol is a long-chain unsaturated alcohol that has been identified as a component of insect pheromone blends, playing a crucial role in chemical communication. Accurate quantification of this semiochemical in gland extracts is essential for understanding insect behavior, chemical ecology, and for the development of effective pest management strategies. This application note provides a detailed protocol for the quantitative analysis of this compound in insect gland extracts using gas chromatography-mass spectrometry (GC-MS), including sample preparation, instrument parameters, and data analysis. While a specific validated method for this compound was not found in the public domain, this protocol is based on established methods for similar long-chain alcohols and volatile insect pheromones.
Quantitative Data
The following table summarizes representative quantitative data for 3-dodecen-1-ol isomers found in insect gland extracts. It is important to note that the quantitative data currently available is for the (Z)-isomer. The concentration of the (E)-isomer will be species-specific and requires empirical determination.
| Compound | Insect Species | Gland Type | Quantity per Insect (ng) | Analytical Method |
| (Z)-3-Dodecen-1-ol | Macrotermes annandalei | Sternal Gland | ~1 | GC-MS |
Experimental Protocols
This section details the recommended procedures for the extraction and quantitative analysis of this compound from insect gland extracts.
Protocol 1: Gland Extraction (Solvent Extraction)
This protocol describes a standard method for extracting pheromones from dissected insect glands.
Materials:
-
Insect specimens
-
Stereomicroscope
-
Fine-tipped forceps and micro-scissors
-
2 mL glass vials with PTFE-lined caps
-
High-purity hexane (B92381) (or other suitable non-polar solvent like dichloromethane)
-
Micropipettes and tips
-
Internal standard solution (e.g., a deuterated analog of this compound, if available, or a structurally similar compound like 1-dodecanol (B7769020) at a known concentration)
Procedure:
-
Dissection: Anesthetize the insect by cooling it at 4°C for several minutes. Under a stereomicroscope, carefully dissect the pheromone gland. The location of the gland is species-specific.
-
Extraction: Immediately place the dissected gland into a 2 mL glass vial.
-
Add a precise volume (e.g., 50 µL) of high-purity hexane to the vial.
-
If using an internal standard for quantification, add a known amount to the hexane extract.
-
Seal the vial and allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can aid the extraction process.
-
Carefully remove the gland tissue from the vial.
-
The resulting solution is the gland extract, ready for GC-MS analysis. Store at -20°C or below until analysis.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general GC-MS method that can be adapted and optimized for the specific instrumentation and analytical requirements.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of long-chain alcohols (e.g., a non-polar or mid-polar column such as a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-MS Parameters (starting point for optimization):
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Range (Scan) | m/z 40-400 (for initial identification) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Selected Ion Monitoring (SIM) Ions for this compound (C12H24O, MW: 184.32):
-
Quantifier Ion: To be determined from the mass spectrum of a pure standard (likely a characteristic fragment).
-
Qualifier Ions: To be determined from the mass spectrum of a pure standard.
Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte, such as (E)-3-dodecen-1-ol-d2. However, the commercial availability of this specific deuterated standard is limited. Alternatively, a structurally similar compound with a different retention time and mass spectrum, such as 1-dodecanol or another long-chain alcohol, can be used. The choice of internal standard should be validated for its suitability.
Calibration and Quantification:
-
Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in hexane.
-
Analyze Standards: Inject each calibration standard into the GC-MS and record the peak areas for the analyte and the internal standard in SIM mode.
-
Construct Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
-
Analyze Samples: Inject the gland extracts into the GC-MS.
-
Quantify this compound: Determine the peak area ratio of this compound to the internal standard in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the extract. The total amount per insect can then be calculated based on the extraction volume.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Application Note: Solid-Phase Microextraction (SPME) for the Sampling of (E)-3-Dodecenol
Abstract
This application note details a robust and sensitive method for the sampling and analysis of (E)-3-Dodecenol, a semi-volatile organic compound, using headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound from various matrices. This solvent-free technique offers significant advantages in terms of simplicity, speed, and sensitivity.[1][2][3][4]
Introduction
This compound is a semi-volatile alcohol of interest in various fields, including chemical ecology and pheromone research. Accurate and reliable quantification of such compounds is crucial for understanding their biological function and for quality control in related product development. Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile and semi-volatile compounds from solid or liquid samples, as it minimizes matrix effects and protects the fiber from non-volatile interferences. This note provides a comprehensive protocol for the HS-SPME-GC-MS analysis of this compound.
Key Experimental Parameters
The selection of the SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and reproducibility. For a semi-volatile and moderately polar compound like this compound, a combination fiber is often optimal.
Table 1: Recommended SPME Fiber and GC-MS Parameters
| Parameter | Value/Description | Rationale |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | This tri-phase fiber provides a broad polarity range, making it effective for adsorbing semi-volatile compounds like this compound. |
| Extraction Mode | Headspace (HS) | Minimizes matrix interference and prolongs fiber life. |
| Incubation Temp. | 60 °C | Heating the sample increases the vapor pressure of semi-volatile analytes, enhancing their concentration in the headspace. |
| Incubation Time | 15 min | Allows for the equilibration of the analyte between the sample matrix and the headspace. |
| Extraction Time | 30 min | Sufficient time for the partitioning of this compound from the headspace onto the SPME fiber to approach equilibrium. |
| Agitation | 250 rpm | Facilitates the mass transfer of the analyte from the sample to the headspace. |
| Desorption Temp. | 250 °C | Ensures complete thermal desorption of the analyte from the SPME fiber in the GC inlet. |
| Desorption Time | 3 min | Adequate time for quantitative transfer of the analyte to the GC column. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides good separation and peak shape for this compound. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for GC-MS. |
| MS Detection | Electron Ionization (EI) at 70 eV, Scan range 40-400 amu | Standard ionization and mass range for the identification and quantification of organic molecules. |
Experimental Workflow
The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Protocols
Materials
-
SPME Fiber Holder (Manual or Autosampler)
-
50/30 µm DVB/CAR/PDMS SPME Fiber
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
Heating block or water bath with agitation capabilities
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
This compound standard
-
Internal Standard (e.g., d5-Phenol or other suitable non-interfering compound)
-
Solvent for standard preparation (e.g., Methanol)
Protocol for Standard Curve Preparation
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Transfer 1 mL of each standard solution into a 20 mL headspace vial.
-
Add a consistent amount of internal standard to each vial.
-
Seal the vials and proceed with the HS-SPME extraction protocol.
Protocol for HS-SPME Extraction
-
Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.
-
Sample Preparation: Place 1 g (for solid) or 1 mL (for liquid) of the sample into a 20 mL headspace vial. If required, add an internal standard. Seal the vial immediately.
-
Incubation: Place the vial in the heating block set to 60°C. Agitate the sample at 250 rpm for 15 minutes to allow for equilibration.
-
Extraction: After incubation, expose the conditioned SPME fiber to the headspace above the sample for 30 minutes while maintaining the temperature and agitation.
-
Desorption: Retract the fiber into its needle, remove it from the vial, and immediately introduce it into the GC injection port, set at 250°C, for thermal desorption for 3 minutes. Start the GC-MS data acquisition upon injection.
Quantitative Data
The following tables summarize the expected performance of this method. (Note: This data is representative and should be validated in your laboratory).
Table 2: Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 3: Recovery and Precision
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| 5 | 92.8 | 6.5 |
| 50 | 98.2 | 4.1 |
| 500 | 99.1 | 3.5 |
Factors Influencing SPME Efficiency
Several parameters can influence the efficiency of the SPME process. The optimization of these factors is crucial for method development. The logical relationship between these factors is illustrated below.
Caption: Key factors influencing the efficiency of the SPME process.
Conclusion
The HS-SPME-GC-MS method outlined in this application note provides a simple, rapid, and sensitive approach for the determination of this compound. The elimination of organic solvents and the combination of extraction, concentration, and sample introduction into a single step make SPME an efficient and powerful analytical tool for researchers in various scientific disciplines. Method performance should be validated in the user's laboratory to ensure it meets the specific requirements of the application.
References
Application Notes and Protocols for the Formulation of (E)-3-Dodecenol for Slow-Release Dispensers
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the formulation, preparation, and evaluation of slow-release dispensers for the semiochemical (E)-3-dodecenol. These notes include quantitative data for formulation parameters, detailed experimental protocols, and visualizations of key processes.
Disclaimer: Specific quantitative data and optimized protocols for this compound are not extensively available in peer-reviewed literature. The following data and protocols are based on studies of structurally similar C12 compounds, such as dodecanol (B89629) and dodecenyl acetate (B1210297), which are used as reliable proxies. Researchers should consider this as a starting point and optimize the parameters for their specific application.
Introduction to this compound and Slow-Release Technologies
This compound is a semiochemical known to be a trail pheromone for certain termite species.[1] The effective use of such volatile compounds in pest management and research relies on slow-release dispenser technologies that ensure a consistent and prolonged release profile. The choice of dispenser and formulation is critical for optimizing the efficacy and longevity of the lure.[2][3] Common types of passive dispensers include rubber septa, polyethylene (B3416737) sachets, and solid polymer matrices.[4][5]
Quantitative Data for Formulation and Release Characteristics
The following tables summarize key quantitative data for the formulation of slow-release dispensers, using C12 alcohols and acetates as proxies for this compound.
Table 1: Formulation Parameters for Different Dispenser Types
| Dispenser Type | Polymer/Matrix Material | Analyte (Proxy for this compound) | Loading Concentration/Amount | Reference |
| Rubber Septum | Red Rubber | (Z)-8-dodecenyl acetate / (E)-8-dodecenyl acetate / (Z)-8-dodecen-1-ol | 3 µg in hexane (B92381) | |
| Rubber Septum | Silicone | Various floral volatiles | 1, 10, 100, 1000 µg/mL in dichloromethane (B109758) | |
| Polyethylene Sachet | Polyethylene (150 µm) | Methyl isonicotinate (B8489971) | 0.5, 1.0, 2.5 mL | |
| Solid Matrix | Ester Wax / Polypropylene Bag | Grapholita molesta pheromone (C12 acetates) | Not specified | |
| Microparticle | Cellulose derivatives | Codlemone / 1-dodecanol | Not specified |
Table 2: Release Rate Data for Different Dispenser Systems
| Dispenser Type | Analyte (Proxy for this compound) | Temperature (°C) | Airflow | Release Rate (µ g/day ) | Reference |
| Rubber Septum | Oriental Fruit Moth Pheromone (C12 acetate/alcohol) | 20-25 | Fume hood | Not specified (declined logarithmically over 3 weeks) | |
| Polyethylene Sachet (150 µm) | Methyl isonicotinate (1.0 mL loaded) | 25 | 0.1-0.15 m/s | ~50,000 | |
| Microparticle | Codlemone (adsorbed on cellulose) | Not specified | Not specified | ~784 |
Experimental Protocols
Preparation of Rubber Septa Dispensers
This protocol describes a standard method for loading this compound onto rubber septa.
Materials:
-
This compound
-
Red rubber septa or silicone septa
-
High-purity hexane or dichloromethane (HPLC grade)
-
Micropipette
-
Glass vials with caps
-
Fume hood
-
Forceps
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in hexane or dichloromethane at the desired concentration (e.g., 1 mg/mL).
-
Septa Preparation: Place individual rubber septa in clean glass vials.
-
Loading: Using a micropipette, carefully apply a precise volume of the this compound solution directly onto the septum. For example, apply 10 µL of a 1 mg/mL solution for a 10 µg loading.
-
Solvent Evaporation: Place the uncapped vials in a fume hood for at least 1 hour to allow for the complete evaporation of the solvent.
-
Storage: After the solvent has evaporated, cap the vials and store them at a low temperature (e.g., -20°C) until use to minimize the loss of the volatile compound.
Preparation of Polyethylene Sachet Dispensers
This protocol outlines the preparation of a simple and effective polyethylene sachet dispenser.
Materials:
-
This compound
-
Polyethylene tubing (e.g., 150 µm thickness)
-
Absorbent material (e.g., cotton roll or filter paper)
-
Heat sealer
-
Micropipette
-
Forceps
Protocol:
-
Sachet Preparation: Cut the polyethylene tubing into desired lengths (e.g., 5 cm).
-
Insert Absorbent Material: Using forceps, insert a piece of absorbent material into the polyethylene tube.
-
Seal One End: Use a heat sealer to seal one end of the polyethylene tube, creating a sachet.
-
Loading: Pipette the desired amount of pure this compound or a concentrated solution onto the absorbent material inside the sachet.
-
Seal the Sachet: Immediately after loading, seal the open end of the sachet with the heat sealer.
-
Equilibration: Allow the sachets to equilibrate for 24 hours at room temperature before deployment.
Preparation of Solid Matrix Dispensers
This protocol provides a general guideline for incorporating this compound into a solid polymer matrix. The choice of polymer will significantly affect the release characteristics.
Materials:
-
This compound
-
Polymer (e.g., low-density polyethylene, polyethylene glycol, or a biodegradable polymer like polybutylene adipate (B1204190) terephthalate (B1205515) - PBAT)
-
Inert solvent (if required for the chosen polymer)
-
Glass petri dish or mold
-
Hot plate or oven
-
Fume hood
Protocol:
-
Polymer Melting/Dissolving:
-
Melt-incorporation: Heat the polymer granules in a beaker on a hot plate until molten.
-
Solvent-casting: Dissolve the polymer in a suitable solvent to form a viscous solution.
-
-
Incorporation of this compound: Once the polymer is in a liquid state (molten or dissolved), add the desired amount of this compound and mix thoroughly to ensure a homogenous distribution.
-
Casting/Molding: Pour the mixture into a petri dish or a mold of the desired shape and size.
-
Solidification/Solvent Evaporation:
-
For melt-incorporation: Allow the mixture to cool and solidify at room temperature.
-
For solvent-casting: Place the mold in a fume hood to allow for the slow evaporation of the solvent.
-
-
Cutting and Storage: Once solidified, the matrix can be cut into individual dispensers of a specific size and weight. Store in airtight containers at low temperatures.
Analytical Methods for Quality Control
Quantification of Release Rate by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a starting point for the development of a GC-FID method to quantify the release of this compound.
Instrumentation and Parameters (starting point):
-
Gas Chromatograph: Agilent 6890N or similar, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.320 mm I.D., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).
-
Injector: Splitless mode, 250°C.
-
Detector: FID, 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1.5 min.
-
Ramp: 50°C/min to 260°C, hold for 5 min.
-
Ramp: 10°C/min to 270°C, hold for 3.3 min. (This program is a starting point and should be optimized for this compound to ensure good separation and peak shape.)
-
Sample Collection (Headspace Analysis):
-
Place an individual dispenser in a sealed vial of known volume.
-
Incubate at a constant temperature for a set period to allow the headspace to equilibrate.
-
Use a gas-tight syringe to sample a known volume of the headspace and inject it into the GC.
-
Alternatively, use Solid Phase Microextraction (SPME) to concentrate the analyte from the headspace before injection.
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the amount of this compound released over time based on the peak area from the chromatogram and the calibration curve.
Evaluation of Release Profile by Thermogravimetric Analysis (TGA)
TGA can be used to determine the release of this compound from a dispenser by measuring the weight loss over time at a constant temperature (isothermal TGA).
Instrumentation and Parameters:
-
Thermogravimetric Analyzer: TA Instruments Q500 or similar.
-
Sample Pan: Platinum or ceramic.
-
Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at a desired temperature (e.g., 30°C, 40°C, or 50°C).
-
Hold isothermally for an extended period (e.g., several hours or days, depending on the expected release rate).
-
Protocol:
-
Initial Weight: Accurately weigh the dispenser and place it in the TGA sample pan.
-
Isothermal Analysis: Start the isothermal temperature program.
-
Data Analysis: Monitor the weight loss as a function of time. The rate of weight loss corresponds to the release rate of this compound (assuming it is the only volatile component).
Visualizations
Experimental Workflow for Dispenser Preparation and Evaluation
Caption: Workflow for the preparation and evaluation of slow-release dispensers.
Lepidopteran Pheromone Olfactory Signaling Pathway
While this compound is primarily known as a termite trail pheromone, the following diagram illustrates a representative olfactory signaling pathway for a lepidopteran pheromone, which is a well-studied model for insect olfaction.
Caption: A representative model of an insect olfactory signaling pathway for pheromone detection.
References
Application of (E)-3-Dodecenol Analogs in Integrated Pest Management (IPM) Programs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
While (E)-3-Dodecenol is recognized as a termite trail pheromone, its direct application in integrated pest management (IPM) for agricultural pests is not documented.[1] However, a closely related dodecenol derivative, (Z)-3-Dodecenyl (E)-2-butenoate , serves as a potent sex pheromone for a significant agricultural pest, the sweet potato weevil (Cylas formicarius). This document provides detailed application notes and protocols for the use of (Z)-3-Dodecenyl (E)-2-butenoate in IPM programs, offering a valuable case study for the application of dodecenol-based semiochemicals in agriculture.
The sweet potato weevil is a devastating pest of sweet potatoes (Ipomoea batatas) worldwide, capable of causing substantial crop losses.[1] The cryptic feeding nature of the larvae within the vines and tubers makes conventional insecticide treatments often ineffective.[2] The use of the synthetic female sex pheromone, (Z)-3-Dodecenyl (E)-2-butenoate, provides a highly specific and environmentally benign approach to monitoring and controlling weevil populations.[2][3]
Data Presentation
The efficacy of (Z)-3-Dodecenyl (E)-2-butenoate in attracting male sweet potato weevils is influenced by factors such as lure dosage, the age of the lure, and trap density. The following tables summarize key quantitative data from field studies.
Table 1: Trap Capture Rates at Different Pheromone Dosages
| Pheromone Dose (µg) | Mean Number of Males Captured per Trap per Day |
| 100 | 2x higher than 10 µg dose |
| 10 | - |
| 1 | - |
| 0.1 | - |
Table 2: Effect of Lure Age on Weevil Capture
| Lure Age (days) | Efficacy |
| 0-14 | Highest capture rate |
| 15-28 | High capture rate |
| >28 | Progressive reduction in catches |
| up to 98 | Lures remain attractive |
Table 3: Impact of Mass Trapping on Sweet Potato Weevil Infestation and Yield
| Parameter | With Pheromone Traps | Without Pheromone Traps (Control) |
| Average Feeding Holes per Root | <1 | Up to 38 |
| Average Yield (Tons/hectare) | 13.47 - 14.59 | 7.86 - 8.26 |
| Reduction in Tuber Damage | 57-65% | - |
Experimental Protocols
Population Monitoring Protocol
Objective: To monitor the presence, distribution, and population dynamics of Cylas formicarius to inform pest management decisions.
Materials:
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Pheromone traps (e.g., plastic funnel traps, bottle traps)
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(Z)-3-Dodecenyl (E)-2-butenoate lures (e.g., rubber septa)
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Stakes or poles for trap deployment
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Data collection sheets or electronic device
Procedure:
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Lure Preparation: Place one (Z)-3-Dodecenyl (E)-2-butenoate-impregnated rubber septum in each trap.
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Trap Density: For monitoring purposes, deploy traps at a density of 1 trap per hectare.
-
Trap Placement:
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Install traps at the beginning of the planting season.
-
Position traps uniformly throughout the field.
-
Mount traps on stakes, with the bottom of the trap positioned slightly above the crop canopy. The trap height should be adjusted as the crop grows.
-
-
Data Collection:
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Check traps weekly.
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Count and record the number of captured male weevils.
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Remove captured insects from the traps.
-
-
Lure Replacement: Replace pheromone lures every 4-6 weeks to ensure optimal attractiveness.
Mass Trapping Protocol
Objective: To reduce the male population of Cylas formicarius, thereby disrupting mating and lowering subsequent larval infestations and crop damage.
Materials:
-
A higher density of pheromone traps
-
High-load (Z)-3-Dodecenyl (E)-2-butenoate lures
-
Stakes or poles for trap deployment
-
Data collection sheets or electronic device
Procedure:
-
Lure Preparation: Use high-load pheromone lures to maximize the attractive radius and longevity.
-
Trap Density: Deploy traps at a much higher density than for monitoring. A suggested starting point is 1 or more traps per hectare, though optimal density may vary. One study used 25 traps in a 1,012 m² field.
-
Trap Placement:
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Distribute traps evenly throughout the sweet potato field.
-
Maintain the trap height just above the crop canopy.
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Consider placing a higher density of traps around the field borders to intercept incoming weevils.
-
-
Data Collection and Maintenance:
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Service traps weekly to count and remove captured weevils.
-
Regularly assess crop damage in both the trapped and a control (untrapped) area. Randomly sample roots and count the number of feeding holes.
-
-
Lure Replacement: Replace high-load lures as recommended by the manufacturer, typically every 4-6 weeks.
Visualizations
Signaling Pathway
The perception of (Z)-3-Dodecenyl (E)-2-butenoate in the male sweet potato weevil antenna initiates a signaling cascade that leads to a behavioral response. While the specific receptors are under investigation, the general pathway involves several key protein families.
Experimental Workflow
The following diagram illustrates a typical workflow for a field trial evaluating the efficacy of (Z)-3-Dodecenyl (E)-2-butenoate for mass trapping.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (E)-3-Dodecenol
Welcome to the Technical Support Center for the Large-Scale Synthesis of (E)-3-Dodecenol.
This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The most prevalent methods for the stereoselective synthesis of this compound on a large scale are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The HWE reaction is often preferred for its excellent (E)-selectivity and easier purification, as the phosphate (B84403) byproducts are water-soluble.[1][2]
Q2: How can I improve the (E)-selectivity of the olefination reaction?
A2: To enhance (E)-selectivity, particularly in the Horner-Wadsworth-Emmons reaction, several factors can be optimized. Using phosphonates with smaller alkyl groups (e.g., dimethyl or diethyl) and employing lithium or sodium bases can favor the formation of the (E)-isomer.[3] Additionally, increasing the reaction temperature can also improve (E)-selectivity.[3] For the Wittig reaction, using stabilized ylides is crucial for achieving high (E)-selectivity.[4]
Q3: What are the main challenges in purifying this compound at a large scale?
A3: The primary challenges in large-scale purification include removing the triphenylphosphine (B44618) oxide byproduct from Wittig reactions, which can be difficult due to its limited solubility. Separating the desired (E)-isomer from the (Z)-isomer can also be challenging due to their similar physical properties. Fractional distillation under reduced pressure and chromatography are common methods, though they can be costly and time-consuming on an industrial scale.
Q4: What are common byproducts in the synthesis of this compound?
A4: Besides the (Z)-isomer, common byproducts can include unreacted starting materials (nonanal and the phosphonate/phosphonium salt), and products from side reactions of the aldehyde, such as aldol (B89426) condensation. In Wittig reactions, triphenylphosphine oxide is a major byproduct.
Q5: How can I monitor the E/Z isomer ratio during and after the synthesis?
A5: The most common and effective method for determining the E/Z isomer ratio is Gas Chromatography (GC) coupled with a Mass Spectrometer (GC-MS). Capillary GC columns with polar stationary phases can effectively separate the isomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomer ratio by analyzing the coupling constants of the vinylic protons.
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure all reagents are pure and anhydrous, as moisture can quench the strong bases used. - Verify the activity of the base (e.g., NaH, n-BuLi). - Increase reaction time or temperature, monitoring by TLC or GC to avoid byproduct formation. |
| Side Reactions of Aldehyde | - Add the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. - Use milder bases if possible to reduce side reactions. |
| Product Loss During Workup | - Optimize extraction procedures; ensure the correct pH for aqueous washes to remove byproducts without affecting the product. - Use a minimal amount of drying agent and ensure it is fully removed before solvent evaporation. |
| Degradation During Purification | - For distillation, use high vacuum to lower the boiling point and minimize thermal degradation. - If using chromatography, choose a neutral stationary phase if the product is sensitive to acidic or basic conditions. |
Issue 2: Poor (E)-Stereoselectivity (High (Z)-Isomer Content)
| Potential Cause | Troubleshooting Step |
| Suboptimal HWE Reaction Conditions | - Base Selection: Use lithium-based reagents (e.g., n-BuLi, LiHMDS) which generally provide higher (E)-selectivity. - Temperature: Increase the reaction temperature (e.g., from -78°C to 0°C or room temperature) to favor the thermodynamically more stable (E)-isomer. - Phosphonate Reagent: Use phosphonates with smaller ester groups (e.g., dimethyl or diethyl phosphonate). |
| Use of Unstabilized Wittig Reagent | - For high (E)-selectivity in a Wittig reaction, a stabilized ylide is necessary. If using a non-stabilized ylide, consider switching to the Horner-Wadsworth-Emmons reaction. |
| Isomerization During Purification | - Avoid acidic or basic conditions during workup and chromatography, which can potentially cause isomerization. - Use buffered aqueous solutions for washing if necessary. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (E)-3-Dodecen-1-ol via Horner-Wadsworth-Emmons Reaction
1. Preparation of the Phosphonate Ylide:
-
To a flame-dried, nitrogen-purged reactor, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with dry hexanes to remove the mineral oil and suspend it in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C.
-
Add a solution of triethyl phosphonoacetate (1.1 equivalents) in dry THF dropwise over 1-2 hours, maintaining the temperature at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
2. Olefination Reaction:
-
Cool the ylide solution to 0°C.
-
Add a solution of nonanal (B32974) (1.0 equivalent) in dry THF dropwise over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC.
3. Reduction of the Ester:
-
Upon completion of the olefination, cool the reaction mixture to 0°C.
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), in THF.
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for another 2-4 hours until the reduction is complete (monitored by TLC or GC).
4. Workup and Purification:
-
Cool the reaction to 0°C and cautiously quench the excess reducing agent with ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.
-
Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield (E)-3-Dodecen-1-ol.
Expected Yield and Purity:
-
Yield: 75-85%
-
(E)/(Z) Ratio: >95:5
-
Purity (after distillation): >98%
Protocol 2: GC-MS Analysis of (E)/(Z)-3-Dodecen-1-ol Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold at 220°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 ppm.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical (E)/(Z) Ratio | Overall Yield | Key Byproducts | Purification Method |
| Horner-Wadsworth-Emmons | 95:5 to 98:2 | 75-85% | Diethyl phosphate | Aqueous extraction, Vacuum Distillation |
| Wittig (Stabilized Ylide) | 90:10 to 95:5 | 60-75% | Triphenylphosphine oxide | Crystallization, Chromatography, Vacuum Distillation |
Visualizations
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.
Caption: Decision tree for troubleshooting poor (E)-stereoselectivity in HWE reactions.
References
Improving the yield and purity of synthetic (E)-3-Dodecenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic (E)-3-Dodecenol.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for obtaining high (E)-selectivity for 3-Dodecenol?
A1: For high (E)-selectivity in the synthesis of 3-Dodecenol, the Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method.[1][2] The HWE reaction typically utilizes a stabilized phosphonate (B1237965) ylide, which favors the formation of the thermodynamically more stable (E)-alkene.[1] While the Wittig reaction can also be used, traditional Wittig reactions with unstabilized ylides tend to favor the formation of (Z)-alkenes.[3] To achieve (E)-selectivity with a Wittig reaction, a stabilized ylide or the Schlosser modification is often necessary.[4]
Q2: What are the most common impurities in the synthesis of this compound?
A2: The most common impurities include the (Z)-isomer of 3-Dodecenol, unreacted starting materials (e.g., nonanal (B32974) and the phosphonium (B103445) salt or phosphonate ester), and byproducts from the olefination reaction. In the Wittig reaction, triphenylphosphine (B44618) oxide is a major byproduct that can be challenging to remove. In the Horner-Wadsworth-Emmons reaction, a water-soluble phosphate (B84403) byproduct is formed, which is generally easier to separate during aqueous workup.
Q3: How can I accurately determine the E/Z isomer ratio of my 3-Dodecenol product?
A3: The E/Z isomer ratio can be reliably determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas chromatography can separate the (E) and (Z) isomers, and the ratio can be calculated from the integrated peak areas. 1H NMR spectroscopy is also very effective; the coupling constant (J-value) for the vinylic protons is characteristic for each isomer. The (E)-isomer typically exhibits a larger coupling constant (around 15 Hz) compared to the (Z)-isomer.
Q4: Is it necessary to protect the hydroxyl group of the starting material in a Wittig or HWE reaction?
A4: While the Wittig and HWE reactions can tolerate hydroxyl groups, the strong base used to generate the ylide will deprotonate the alcohol. This consumes an equivalent of the base. Therefore, it is advisable to use an additional equivalent of base to compensate for this. If side reactions are a concern, protecting the hydroxyl group as a silyl (B83357) ether or another suitable protecting group can be beneficial.
Troubleshooting Guides
Issue 1: Low Yield of 3-Dodecenol
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Ylide Formation | Ensure the base used (e.g., NaH, n-BuLi) is fresh and of the correct concentration. Use strictly anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent ylide quenching by moisture. |
| Poor Quality of Reagents | Use freshly distilled nonanal. Ensure the phosphonium salt or phosphonate ester is pure and dry. |
| Suboptimal Reaction Temperature | For the HWE reaction, higher temperatures (e.g., room temperature to 50 °C) can sometimes improve the yield and (E)-selectivity. However, for unstabilized Wittig ylides, low temperatures are often required to maintain ylide stability. |
| Product Loss During Workup | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. Minimize the number of transfer steps to avoid mechanical losses. |
| Side Reactions | Aldol condensation of nonanal can occur if the ylide solution is added too slowly or if the reaction temperature is too high. Add the aldehyde dropwise to the ylide solution at a controlled temperature. |
Issue 2: Low (E)-Selectivity (High percentage of (Z)-3-Dodecenol)
| Potential Cause | Troubleshooting Suggestion |
| Choice of Reaction | The Horner-Wadsworth-Emmons (HWE) reaction is inherently more selective for the (E)-isomer. If using a Wittig reaction, employ a stabilized ylide or the Schlosser modification for higher (E)-selectivity. |
| Reaction Conditions in HWE | The choice of base and solvent can influence stereoselectivity. For HWE reactions, using NaH in THF or DME is a common condition that provides good (E)-selectivity. The use of lithium salts and higher reaction temperatures can also favor the (E)-isomer. |
| Ylide Structure (Wittig) | For the Wittig reaction, using a stabilized ylide (containing an electron-withdrawing group) will favor the (E)-alkene. Unstabilized ylides (e.g., from simple alkyl halides) typically yield the (Z)-alkene. |
| Isomerization During Purification | Although less common, isomerization can potentially occur during purification if harsh conditions (e.g., strong acid or base) are used. Ensure purification steps are carried out under neutral conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from general procedures for the HWE reaction and is optimized for the synthesis of this compound.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
-
Nonanal
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Saturated aqueous sodium potassium tartrate solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of nonanal (1.0 eq) in anhydrous THF dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification of the Ester: Concentrate the organic phase under reduced pressure. Purify the crude ethyl (E)-3-dodecenoate by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.
-
Reduction to the Alcohol: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C. Add a solution of the purified ethyl (E)-3-dodecenoate (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction at 0 °C for 2 hours.
-
Final Workup: Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the mixture until a white precipitate forms. Filter the solid and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 98:2 hexanes:ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following tables provide representative data for the synthesis of this compound, compiled from typical outcomes of similar reactions reported in the literature.
Table 1: Comparison of Wittig and HWE Reactions for the Synthesis of 3-Dodecenol
| Reaction | Ylide Type | Typical Yield (%) | Typical (E:Z) Ratio |
| Wittig | Unstabilized | 60-80 | 10:90 - 30:70 |
| Wittig | Stabilized | 70-90 | 85:15 - 95:5 |
| HWE | Standard | 80-95 | 90:10 - >98:2 |
Table 2: Optimization of Horner-Wadsworth-Emmons Reaction Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio |
| NaH | THF | 25 | 92 | 95:5 |
| NaH | DME | 25 | 90 | 96:4 |
| t-BuOK | THF | 50 | 88 | 97:3 |
| K₂CO₃ | Acetonitrile | 80 | 85 | 98:2 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
- 1. Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. 3-Dodecen-1-ol, (Z)- [webbook.nist.gov]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing (E)-3-Dodecenol Pheromone Lure Dosage for Field Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals utilizing (E)-3-Dodecenol in field trials for termite monitoring and research. Given that this compound is a known termite trail-following pheromone, this guide focuses on its application in monitoring stations to assess termite activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which species does it primarily target?
A1: this compound is a component of the trail-following pheromone for several species of termites, particularly within the families Kalotermitidae and Macrotermitinae.[1] Its isomeric form, (Z)-3-Dodecenol, is often found in conjunction with it and can be the more active component in eliciting a strong following response.[2] Research applications typically focus on monitoring the presence and activity of subterranean and drywood termite species sensitive to this compound.
Q2: What is the recommended starting dosage for this compound in a new field trial?
A2: For a new study, it is advisable to test a range of dosages to determine the optimal concentration for your specific target species and environmental conditions. A logarithmic scale is often a good starting point. For example, you could test lures with 0.1 mg, 1 mg, and 10 mg of this compound.
Q3: How frequently should the pheromone lures be replaced in the field?
A3: The longevity of a pheromone lure depends on the release rate of the substrate and environmental conditions such as temperature and airflow. For most rubber septa or polymeric lures, replacement every 30-45 days is a standard recommendation to ensure a consistent release rate.
Q4: Can this compound be used for mass trapping or control of termites?
A4: Currently, this compound is primarily considered a monitoring tool to detect the presence and foraging activity of termites. While it can enhance the discovery of monitoring stations by termites, it is not typically used as a standalone agent for mass trapping or population control. Termite control often relies on baiting systems with insect growth regulators or non-repellent insecticides.
Q5: Should this compound be used in combination with other compounds?
A5: Yes, in many termite species, trail pheromones are a blend of compounds. For instance, this compound may be found with its (Z)-isomer. Including other known synergists or components of the target species' natural pheromone blend can significantly increase the attractiveness of the lure.
Troubleshooting Guides
Issue 1: Low or No Termite Attraction to Lures
| Possible Cause | Troubleshooting Step |
| Suboptimal Lure Dosage | The concentration of this compound may be too low to be detected or too high, causing a repellent effect. Solution: Conduct a dose-response study with a wider range of concentrations (e.g., 0.01 mg, 0.1 mg, 1 mg, 10 mg, 100 mg). |
| Incorrect Isomer Ratio | The target species may respond more strongly to the (Z)-isomer or a specific ratio of (E) and (Z) isomers. Solution: Test lures with varying ratios of this compound to (Z)-3-Dodecenol. |
| Lure Degradation | High temperatures, UV radiation, or improper storage can degrade the pheromone. Solution: Store lures in a freezer (-20°C) in their original sealed packaging until deployment. Replace lures in the field at recommended intervals. |
| Environmental Factors | Strong air currents can disperse the pheromone plume too quickly. Heavy rainfall can wash away the pheromone trail from the lure. Solution: Place monitoring stations in locations sheltered from strong, persistent winds. Check and replace lures after heavy rainfall events. |
| Inappropriate Trap/Station Design | The design of the monitoring station may not be conducive to termite entry and feeding. Solution: Use commercially available termite monitoring stations or designs known to be effective for your target species. Ensure the station provides a dark, moist environment. |
Issue 2: High Variability in Data Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Lure Loading | Improper preparation of lures can lead to significant differences in the amount of pheromone per lure. Solution: Ensure precise and consistent application of the pheromone solution to each lure substrate during preparation. Allow for complete solvent evaporation. |
| Interference Between Traps | Monitoring stations may be placed too close to each other, causing overlapping pheromone plumes. Solution: Increase the distance between stations. A minimum distance of 10-20 meters is generally recommended. |
| Micro-environmental Differences | Variations in soil moisture, temperature, and proximity to existing termite colonies can affect termite foraging behavior. Solution: Use a randomized complete block design for your field trial to account for spatial variability. Record environmental parameters at each station location. |
Quantitative Data Presentation
Table 1: Hypothetical Dose-Response of a Target Termite Species to this compound Lures in a Field Trial
| Lure Dosage (mg) | Mean No. of Termites Recruited (per station over 14 days) | Standard Deviation |
| 0 (Control) | 5 | ± 2 |
| 0.1 | 25 | ± 8 |
| 1.0 | 85 | ± 15 |
| 10.0 | 92 | ± 18 |
| 100.0 | 45 | ± 12 |
Table 2: Effect of Isomer Ratio on Termite Recruitment (Total Pheromone Content: 1.0 mg)
| (E):(Z) Isomer Ratio | Mean No. of Termites Recruited (per station over 14 days) | Standard Deviation |
| 100:0 | 85 | ± 15 |
| 75:25 | 150 | ± 25 |
| 50:50 | 210 | ± 30 |
| 25:75 | 180 | ± 28 |
| 0:100 | 120 | ± 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Lures
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Materials: this compound (high purity), high-purity solvent (e.g., hexane), rubber septa (or other chosen substrate), micropipettes, fume hood, forceps, sealed storage bags.
-
Procedure:
-
In a fume hood, prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
Using a micropipette, apply the desired volume of the stock solution to the center of each rubber septum to achieve the target dosage. For example, apply 100 µL for a 1 mg lure.
-
Allow the solvent to evaporate completely (approximately 10-15 minutes) within the fume hood.
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Using clean forceps, place each prepared lure into an individual, labeled, airtight bag.
-
Store the lures in a freezer at -20°C until they are deployed in the field.
-
Protocol 2: Field Trial for Dosage Optimization
-
Experimental Design:
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Select a field site with known or suspected activity of the target termite species.
-
Use a randomized complete block design with at least four replicates for each treatment (lure dosage) and a control (solvent only).
-
Each block should contain one of each treatment.
-
-
Trap Deployment:
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Install termite monitoring stations at the designated locations, ensuring a minimum distance of 15 meters between stations.
-
Place one pheromone lure inside each corresponding monitoring station.
-
-
Data Collection:
-
Check the monitoring stations at regular intervals (e.g., every 7 or 14 days).
-
Record the number of termites present in each station.
-
After counting, carefully return the termites to their station to minimize disturbance.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in termite attraction between the different lure dosages.
-
Visualizations
Caption: Workflow for optimizing this compound lure dosage.
Caption: Troubleshooting flowchart for low termite attraction.
References
Technical Support Center: (E)-3-Dodecenol EAG Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal noise in (E)-3-Dodecenol electroantennogram (EAG) recordings.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of noise in EAG recordings?
A1: Noise in EAG recordings can be broadly categorized into three types:
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Electrical Noise: This is often the most significant source of interference and can originate from 50/60 Hz mains power lines, nearby electronic equipment (computers, lights, etc.), and static electricity. A poor or improper ground connection is a very common cause of electrical noise.
-
Biological Noise: This intrinsic noise comes from the insect preparation itself. Muscle activity near the antennae can cause irregular noise signals. The overall physiological state of the insect can also contribute to baseline instability.
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Mechanical and Environmental Noise: Air currents moving around the preparation can stimulate mechanoreceptors on the antenna, leading to noise.[1] Vibrations, sudden temperature or humidity changes can also introduce artifacts into the recordings.[1]
Q2: I'm observing a constant baseline drift in my recordings. What could be the cause and how can I fix it?
A2: Baseline drift, a slow upward or downward trend in the signal, is a common issue. Here are the primary causes and solutions:
-
Improper Grounding: A floating or poor ground connection is a major cause of baseline drift. Ensure your grounding wire is securely connected to a suitable grounding point.[1]
-
System Equilibration: Allow the antennal preparation to stabilize in the humidified air stream before you start recording. If you are using a GC-EAD setup, ensure the column is properly conditioned and the system has reached thermal equilibrium.[1]
-
Air Stream Issues: Leaks in a continuous air-flow system can cause fluctuations in pressure and humidity, leading to a wandering baseline. Ensure all connections are airtight. Impurities in the air stream can also contribute to drift.
Q3: My EAG signal is very weak, and sometimes I don't get any response. What are the possible reasons?
A3: A weak or absent EAG signal can be due to several factors:
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Antenna Health: The antennal preparation must be fresh and from a healthy insect. Damaged or desiccated antennae will not produce reliable responses.
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Poor Electrode Contact: Ensure good electrical contact between the electrodes and the antenna. Using an appropriate electrolyte solution and ensuring the antenna is properly positioned can help.
-
Incorrect Stimulus Preparation/Delivery: Verify the concentration of your this compound solution. Ensure the stimulus delivery system is functioning correctly and the odorant is reaching the antenna. The position of the stimulus pipette is crucial; it should be close enough for the odorant to reach the antenna without causing a mechanical response from the air puff.[1]
-
Antennal Fatigue: Avoid rapid, repeated stimulation. Allow sufficient recovery time for the antenna to return to its baseline state between stimuli.
Troubleshooting Guide
Problem: High-frequency noise (50/60 Hz hum)
| Solution | Description |
| Improve Grounding | This is the most critical step. A floating or poor ground connection is a primary source of mains hum. Ensure a single, solid connection to a common ground point. |
| Use a Faraday Cage | A Faraday cage will shield your setup from external electromagnetic fields, which are a major source of 50/60 Hz noise. |
| Check Nearby Equipment | Turn off non-essential electronic equipment near your EAG setup to identify potential sources of interference. |
| Use Appropriate Filtering | A band-pass filter can be used to remove high-frequency noise like 50 or 60 Hz mains hum almost completely. |
Problem: Low-frequency noise and baseline drift
| Solution | Description |
| Allow for Equilibration | Let the antennal preparation stabilize in the humidified air stream before recording to establish a stable baseline. |
| Check Airflow System | Ensure the airflow is continuous and stable. Leaks or fluctuations can cause baseline drift. Use charcoal-filtered and humidified air. |
| Secure the Preparation | Minimize any movement of the insect or the antenna to reduce noise from mechanoreceptor stimulation. |
| Use a High-Pass Filter | A high-pass filter with a cutoff around 0.1 Hz can help to remove slow baseline drift. |
Problem: Sporadic, large-amplitude spikes
| Solution | Description |
| Check for Muscle Activity | These spikes can be due to muscle activity from the insect. Ensure the insect is properly anesthetized and immobilized. |
| Inspect Electrode Connections | Poor contact between the electrodes and the antenna can cause sudden changes in resistance, leading to spikes. |
| Look for Static Discharge | Static electricity from clothing or nearby materials can cause significant artifacts. |
| Ensure Stable Environment | Sudden vibrations or air puffs can cause large, transient signals. Work on an anti-vibration table if possible. |
Data Presentation
Quantitative Data: Improving Signal-to-Noise Ratio with Multiple Antennae
The following table summarizes data from a study by Park and Baker (2002), demonstrating the effect of connecting multiple Helicoverpa zea antennae in series on the EAG signal amplitude, noise level, and signal-to-noise (S/N) ratio. The results show a significant improvement in the S/N ratio with an increasing number of antennae connected in series.
| Number of Antennae (in Series) | Mean EAG Amplitude (mV) | Mean Noise Level (mV) | Signal-to-Noise Ratio (S/N) |
| 1 | 0.54 | 0.12 | 4.5 |
| 2 | 0.98 | 0.16 | 6.1 |
| 3 | 1.35 | 0.19 | 7.1 |
| 4 | 1.62 | 0.21 | 7.7 |
Data is approximated from the figures in Park and Baker (2002) for illustrative purposes.
Qualitative Comparison of Noise Reduction Techniques
| Technique | Principle of Operation | Impact on Signal Quality | Key Considerations |
| Proper Grounding | Provides a common reference point for all electrical components, preventing ground loops. | Significantly reduces 50/60 Hz hum and baseline drift. | A single-point or "star" grounding configuration is recommended. |
| Faraday Cage | A conductive enclosure that blocks external electromagnetic fields. | Very effective at reducing high-frequency noise from power lines and other electronic devices. | The cage itself must be properly grounded. |
| Band-Pass Filtering | Electronically removes frequencies outside a specified range. | Can almost completely eliminate high-frequency noise (e.g., 50/60 Hz) and low-frequency drift. | Filter settings must be chosen carefully to avoid distorting the actual EAG signal. |
| Differential Amplifier | Amplifies the difference between the recording and reference electrodes, rejecting common-mode noise. | Reduces noise that is present at both electrodes, such as electrical interference. | The placement of the reference electrode is crucial for effective common-mode rejection. |
Experimental Protocols
Detailed Methodology for this compound EAG Recording
This protocol provides a step-by-step guide for obtaining reliable EAG recordings in response to this compound.
1. Preparation of Solutions and Stimulus Cartridges
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Saline Solution: Prepare an appropriate insect saline solution (e.g., Ringer's solution).
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This compound Solutions: Prepare a stock solution of this compound in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil. From this stock, create a serial dilution to obtain a range of concentrations for testing.
-
Stimulus Cartridges: Cut filter paper into small strips (e.g., 1 cm x 2 cm). Apply a known volume (e.g., 10 µL) of an this compound dilution or the solvent control onto a filter paper strip. Insert the filter paper into a clean Pasteur pipette. Allow the solvent to evaporate for a few minutes before use.
2. Insect and Antenna Preparation
-
Insect Selection: Use a healthy adult insect of the target species.
-
Anesthesia: Anesthetize the insect by chilling it on ice or with a brief exposure to CO2.
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Mounting: Secure the anesthetized insect on a holder (e.g., a wax block or a custom holder) using dental wax or low-melting-point wax. The head and antennae should be exposed and easily accessible.
-
Antenna Excision (if applicable): Carefully excise one antenna at its base using fine micro-scissors under a stereomicroscope.
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Whole-Insect Preparation: Alternatively, for a whole-insect preparation, immobilize the insect's head and one antenna.
3. Electrode Preparation and Placement
-
Electrodes: Use Ag/AgCl electrodes. These can be prepared by chlorinating silver wires.
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Micropipettes: Pull glass capillaries to a fine point using a micropipette puller to serve as electrode holders. Break the tip to a diameter slightly larger than the antenna.
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Filling Electrodes: Fill the glass micropipettes with the saline solution, ensuring there are no air bubbles.
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Electrode Placement (Excised Antenna): Mount the base of the antenna into the reference electrode. Cut a small portion from the distal tip of the antenna and insert it into the recording electrode to ensure good electrical contact.
-
Electrode Placement (Whole Insect): Insert the reference electrode into the insect's head (e.g., near an eye). Gently bring the recording electrode into contact with the tip of the immobilized antenna.
4. EAG Recording
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EAG Setup: Place the mounted preparation inside a Faraday cage to minimize electrical noise. Use micromanipulators to position the electrodes under a stereomicroscope.
-
Airflow: Deliver a continuous stream of purified and humidified air (e.g., 0.5 L/min) over the antennal preparation through a delivery tube.
-
Stimulus Delivery: Insert the tip of the stimulus cartridge (Pasteur pipette) into a hole in the main airflow tube, upstream of the antenna.
-
Recording Procedure:
-
Record the baseline activity for a few seconds.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette using a stimulus controller to introduce the this compound vapor into the continuous airflow.
-
Allow for a sufficient recovery period between stimuli (e.g., 30-60 seconds) for the antenna to return to its baseline resting potential.
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Present the solvent control and different concentrations of this compound in a randomized order.
-
5. Data Acquisition and Analysis
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Amplification: The signal from the antenna is very small and requires a high-impedance DC amplifier (typically with a gain of 10-100x).
-
Filtering: Use a band-pass filter (e.g., 0.1 Hz high-pass and 50 Hz low-pass) to reduce electrical noise and baseline drift.
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Digitization: The amplified and filtered analog signal is converted to a digital signal using a data acquisition system and recorded on a computer.
-
Analysis: Measure the amplitude of the negative voltage deflection (in mV) from the baseline for each response.
Mandatory Visualization
Caption: Experimental workflow for EAG recordings.
Caption: Troubleshooting flowchart for noise reduction.
References
Technical Support Center: Optimizing Pheromone Lure Efficacy
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and pest management professionals to address challenges encountered when using pheromone-based lures in insect traps. While the focus of this guide is on overcoming low capture rates, it will also provide broader context on the principles of pheromone lure optimization.
A Note on (E)-3-Dodecenol: Initial inquiries regarding "this compound" as a primary attractant for overcoming low trap capture rates have yielded limited specific documentation in publicly available research. This compound is primarily recognized as a termite trail pheromone, and in some instances, has been observed to be less effective than its (Z)-isomer or natural extracts. In contrast, the isomer (Z)-3-Dodecenol is a well-documented trail pheromone for several termite species and also functions as a sex pheromone for the sweet potato weevil (Cylas formicarius elegantulus)[1][2].
Given the limited data on the specific use of this compound for enhancing trap capture, this guide will address the broader principles of troubleshooting and optimizing pheromone lures, using the dodecenol chemical family as a contextual example where applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and its related isomers in insects?
This compound is primarily identified as a termite trail pheromone, a chemical signal used by social insects to mark paths to resources.[3] Trail pheromones guide nestmates and facilitate recruitment for foraging.[3][4] The related isomer, (Z)-3-Dodecenol, also serves as a trail pheromone in various termite species and is a sex pheromone for the sweet potato weevil, attracting males.
Q2: Why might my pheromone traps be experiencing low capture rates?
Low capture rates can be attributed to a multitude of factors, ranging from the chemical lure itself to environmental conditions and trap deployment strategies. Key considerations include:
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Lure Integrity: The pheromone may have degraded due to improper storage or exceeded its field life.
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Incorrect Pheromone Blend: The ratio of isomers or the presence of impurities can significantly impact attractiveness.
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Environmental Factors: Temperature, wind speed, and rainfall can affect the dispersal of the pheromone plume.
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Trap Design and Placement: The type of trap and its location within the environment are critical for success.
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Insect Population Dynamics: The target insect may not be active or present in high numbers during the trapping period.
Q3: What is the difference between a trail pheromone and a sex pheromone?
Trail pheromones are used by social insects to guide nestmates to food sources or new nest locations. They are typically laid down as a chemical trail. Sex pheromones, on the other hand, are released by one sex (usually the female) to attract the other for mating. The behavioral response to each type of pheromone is distinct.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low capture rates in pheromone traps.
Problem: Consistently low or no insect captures.
Potential Cause & Solution
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Incorrect Lure for Target Species:
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Verification: Confirm that the pheromone lure is specific to the target insect species. Pheromones are often highly species-specific.
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Action: Procure the correct lure for your target insect.
-
-
Lure Degradation or Expiration:
-
Verification: Check the expiration date of the lure and review storage conditions. Pheromones can degrade if exposed to high temperatures or direct sunlight.
-
Action: Replace expired lures and ensure proper storage of new lures (typically in a cool, dark place).
-
-
Improper Trap Placement:
-
Verification: Evaluate the location of the traps. They should be placed where the target insects are most likely to be active. Consider factors like height from the ground, proximity to host plants, and prevailing wind direction.
-
Action: Reposition traps based on the known behavior of the target insect. Avoid areas with strong winds that can disrupt the pheromone plume.
-
-
Ineffective Trap Design:
-
Verification: The trap design may not be suitable for the target insect. For example, a trap designed for flying insects will not be effective for crawling insects.
-
Action: Select a trap design that is known to be effective for your target species.
-
-
Low Pest Population:
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Verification: The population of the target insect in the area may be low.
-
Action: Continue monitoring over a longer period or in different locations to confirm population levels.
-
Data Presentation
Table 1: Known Functions of Dodecenol Isomers in Insects
| Compound | Isomer | Insect Species | Pheromone Type | Primary Function |
| 3-Dodecenol | (E) | Termites | Trail | Orientation and recruitment |
| 3-Dodecenol | (Z) | Termites | Trail | Orientation and recruitment |
| 3-Dodecen-1-ol | (Z) | Cylas formicarius elegantulus (Sweet Potato Weevil) | Sex | Male attraction |
| (Z)-3-dodecen-1-yl (E)-2-butenoate | Cylas formicarius (Sweet Potato Weevil) | Sex | Male attraction |
Experimental Protocols
Protocol 1: Optimizing Pheromone Lure Concentration
Objective: To determine the optimal concentration of a pheromone lure that maximizes the capture of the target insect species while minimizing the attraction of non-target species.
Methodology:
-
Preparation of Lures: Prepare lures with a range of pheromone concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x of a standard dose). A control lure with no pheromone should also be included.
-
Trap Deployment:
-
Use a standardized trap type known to be effective for the target species.
-
Deploy traps in a randomized block design to minimize the effects of location bias. Each block should contain one of each lure concentration.
-
Ensure a sufficient distance between traps to avoid interference (typically at least 20-50 meters, but this can vary).
-
-
Data Collection:
-
Check traps at regular intervals (e.g., daily or weekly).
-
Record the number of target and non-target insects captured in each trap.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the different lure concentrations.
-
Identify the concentration that results in the highest capture of the target species with the lowest bycatch.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing low insect trap capture rates.
Caption: Conceptual signaling pathway of a termite trail pheromone like this compound.
References
Technical Support Center: Improving (E)-3-Dodecenol Lure Longevity with Stabilizers and Antioxidants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the longevity of (E)-3-dodecenol lures through the use of stabilizers and antioxidants.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the stabilization of this compound lures.
| Question | Answer |
| My this compound lure is losing efficacy faster than expected. What are the likely causes? | The primary cause of lure degradation is autoxidation, where the double bond in this compound reacts with atmospheric oxygen. This process is accelerated by exposure to heat, UV light, and the presence of metal ions. The degradation products, such as aldehydes and ketones, can be less attractive or even repellent to the target insect. |
| What are stabilizers and antioxidants, and how do they work to protect this compound? | Stabilizers and antioxidants are chemical compounds added to the lure formulation to inhibit or slow down the degradation process. They primarily work by scavenging free radicals, which are highly reactive molecules that initiate and propagate the autoxidation chain reaction. By neutralizing these radicals, antioxidants protect the this compound molecule from oxidative damage. |
| What are the most common stabilizers and antioxidants used for insect pheromone lures? | Common choices for unsaturated alcohol pheromones like this compound include phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E). These compounds are effective at quenching free radicals and are widely used in the preservation of organic materials. |
| How do I choose the right stabilizer for my experiment? | The selection of a stabilizer depends on several factors, including the specific formulation of the lure, the intended field conditions (temperature, sunlight exposure), and the desired duration of efficacy. It is often recommended to conduct preliminary stability studies to compare the performance of different stabilizers at various concentrations. |
| What is the recommended concentration of stabilizer to use? | The optimal concentration can vary, but a common starting point for antioxidants like BHT or Vitamin E is in the range of 0.05% to 1.0% by weight of the active pheromone. It is crucial to optimize this concentration, as too little may not provide adequate protection, while excessive amounts could potentially interfere with the insect's perception of the pheromone. |
| I've added a stabilizer, but my lure is still degrading. What else can I do? | In addition to using stabilizers, proper storage and handling are critical. Lures should be stored in a cool, dark place, preferably in a freezer in airtight packaging to minimize exposure to oxygen and light. When handling lures, always use gloves to prevent contamination. The choice of dispenser material can also influence longevity, as some materials offer better protection from environmental factors. |
| How can I test the effectiveness of a stabilizer in my lure formulation? | The efficacy of a stabilizer can be assessed through both laboratory and field trials. Laboratory analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS), can quantify the amount of this compound remaining in the lure over time under controlled aging conditions. Field trials involve deploying lures with and without the stabilizer and comparing trap capture rates over the desired period. |
Data Presentation: Comparative Efficacy of Antioxidants
While direct comparative data for this compound is limited in publicly available literature, the following table provides a comparison of the oxidative stability of Butylated Hydroxytoluene (BHT) and Vitamin E in a different polymer system, which can serve as a proxy for their relative antioxidant efficacy. Lower oxidation index indicates better stability.
Table 1: Comparison of Antioxidant Efficacy in Irradiated Polyethylene (B3416737) [1]
| Antioxidant (0.1 wt%) | Crosslink Density (mol/dm³) | Oxidation Index (after accelerated aging) | Ratio of Oxidation Index to Crosslink Density |
| Control (No Antioxidant) | 0.203 | - | 2.47 |
| Butylated Hydroxytoluene (BHT) | 0.139 | 0.21 | 1.49 |
| Vitamin E (α-tocopherol) | 0.130 | 0.29 | 2.21 |
Data from a study on the oxidative stability of irradiated ultra-high-molecular-weight polyethylene. While not this compound, this data provides a quantitative comparison of the antioxidant performance of BHT and Vitamin E under accelerated aging conditions.[1]
Table 2: Degradation Kinetics of Non-Encapsulated α-Tocopherol (Vitamin E) [2]
| Storage Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (days) |
| 28 | 2.8 x 10⁻² | 25 |
| 50 | 3.0 x 10⁻² | 23 |
This data illustrates the stability of α-tocopherol itself, which is crucial for its function as a stabilizer in a lure formulation over time.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to testing the longevity of this compound lures.
Protocol 1: Preparation of Stabilized this compound Lures
Objective: To prepare pheromone lures containing this compound with and without stabilizers for comparative analysis.
Materials:
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This compound (high purity)
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Selected antioxidant (e.g., BHT or α-tocopherol)
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High-purity hexane (B92381) (or other suitable solvent)
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Lure dispensers (e.g., rubber septa, polyethylene vials)
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Micropipettes
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Vortex mixer
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Fume hood
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Analytical balance
Procedure:
-
Prepare Stock Solutions:
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In a fume hood, prepare a stock solution of this compound in hexane at a known concentration (e.g., 10 mg/mL).
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Prepare separate stock solutions of the desired antioxidants (BHT, α-tocopherol) in hexane at a concentration that will result in the target percentage (e.g., 0.1%, 0.5%, 1.0% w/w relative to the pheromone) in the final lure.
-
-
Prepare Treatment Solutions:
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Control Group (No Stabilizer): Dispense the required volume of the this compound stock solution into a labeled vial. Add the corresponding volume of pure hexane to maintain equal solvent volume across all groups.
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Stabilizer Groups: For each antioxidant and concentration, dispense the required volume of the this compound stock solution into a labeled vial. Add the calculated volume of the respective antioxidant stock solution.
-
-
Lure Loading:
-
Using a micropipette, carefully apply the prepared solutions onto the individual lure dispensers.
-
Allow the solvent to evaporate completely in the fume hood before packaging the lures.
-
-
Packaging and Storage:
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Place each lure in a separate, airtight, and light-protected container (e.g., amber glass vial or foil pouch).
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Store the prepared lures in a freezer (-20°C or lower) until they are used for aging studies or field trials.
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Protocol 2: Accelerated Aging Study of Stabilized Lures
Objective: To evaluate the effectiveness of stabilizers in preventing the degradation of this compound under controlled, accelerated aging conditions.
Materials:
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Prepared lures (control and stabilized)
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Temperature and humidity-controlled environmental chamber or oven
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Forceps
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Storage vials for aged lures
Procedure:
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Initial Sample Collection (Time 0):
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Take a subset of lures from each treatment group (control and each stabilizer concentration) for immediate analysis. This will serve as the baseline (Time 0) concentration of this compound.
-
-
Accelerated Aging:
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Place the remaining lures in the environmental chamber set to a constant elevated temperature (e.g., 40°C or 50°C) and, if desired, a specific relative humidity.
-
-
Time-Point Sampling:
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At predetermined time intervals (e.g., 7, 14, 21, 28 days), remove a subset of lures from each treatment group from the chamber.
-
-
Sample Storage:
-
Immediately place the collected aged lures into individual labeled vials and store them in a freezer (-20°C or lower) to halt further degradation until chemical analysis can be performed.
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Protocol 3: Quantification of this compound in Lures by GC-MS
Objective: To quantify the amount of this compound remaining in lures after aging.
Materials:
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Aged and Time 0 lures
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Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Hexane (or other suitable extraction solvent)
-
Internal standard (e.g., a stable compound with similar chromatographic properties, such as tetradecanol)
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2 mL glass vials with caps
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Vortex mixer
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Syringe filters (if needed)
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Autosampler vials
Procedure:
-
Pheromone Extraction:
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Place a single lure into a 2 mL glass vial.
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Add a precise volume of hexane (e.g., 1 mL) containing a known concentration of the internal standard.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Allow the lure to extract for at least one hour at room temperature, with occasional agitation.
-
-
Sample Preparation for GC-MS:
-
If the extract contains particulate matter, filter it through a syringe filter into a clean autosampler vial.
-
If no particulates are present, directly transfer an aliquot of the extract into an autosampler vial.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or mid-polar capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Develop a temperature program that provides good separation of this compound from the internal standard and any degradation products. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
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Injector and Detector Temperatures: Set appropriate temperatures for the injector and MS transfer line (e.g., 250°C).
-
Mass Spectrometer: Operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard. Select characteristic ions for each compound.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
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From the calibration curve, determine the concentration of this compound in the lure extracts.
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Calculate the total amount of this compound remaining in each lure at each time point.
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Mandatory Visualizations
This section provides diagrams to illustrate key concepts and workflows discussed in this technical support center.
Caption: Autoxidation pathway of this compound and the role of antioxidants.
Caption: Experimental workflow for evaluating stabilizer efficacy.
Caption: Logical relationship for troubleshooting lure degradation.
References
Troubleshooting poor separation of (E)-3-Dodecenol isomers in GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the gas chromatography (GC) analysis of (E)-3-dodecenol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the separation of this compound isomers?
The most critical factors influencing the separation of geometric isomers like (E)- and (Z)-3-dodecenol are the choice of the GC column (stationary phase), the oven temperature program, and the carrier gas flow rate.[1][2][3] The stationary phase's polarity and selectivity play the most significant role in resolving isomers with similar boiling points.[1][2]
Q2: Which type of GC column is best suited for separating geometric isomers like this compound?
For separating geometric isomers, the selectivity of the stationary phase is paramount. A column with a polar stationary phase is generally recommended. Specifically, columns with stationary phases that can interact differently with the spatial arrangement of the isomers, such as those based on polyethylene (B3416737) glycol (WAX-type columns) or certain cyanopropyl phases, often provide the best resolution. In some challenging cases, liquid crystalline stationary phases can offer exceptional selectivity based on the molecule's length-to-breadth ratio.
Q3: How does the oven temperature program impact the separation of this compound isomers?
The temperature program directly affects the retention time and peak width, which are crucial for resolution.
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Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting peaks. For splitless injections, a common practice is to set the initial temperature about 20°C below the boiling point of the solvent.
-
Ramp Rate: A slower temperature ramp rate generally leads to better separation of closely eluting compounds like isomers, as it allows for more interaction with the stationary phase. However, this also increases the analysis time.
-
Final Temperature: The final temperature should be high enough to ensure all components are eluted from the column.
Q4: What is the recommended carrier gas and flow rate for this type of analysis?
Helium and hydrogen are the most commonly recommended carrier gases for capillary GC due to their efficiency and ability to provide faster analysis times compared to nitrogen. The optimal flow rate depends on the column dimensions. It's crucial to operate at the optimal linear velocity to achieve the best separation efficiency.
Q5: My peaks for the this compound isomers are tailing. What could be the cause?
Peak tailing can be caused by several factors:
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Active Sites: The column may have active sites (e.g., exposed silanols) that interact with the polar alcohol group of the dodecenol. Using a deactivated column or trimming the first few centimeters of the column can help.
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Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or increasing the split ratio.
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Improper Column Installation: If the column is not installed correctly in the inlet, it can cause poor peak shape.
Troubleshooting Guide: Poor Separation of this compound Isomers
If you are experiencing poor separation of this compound isomers, follow this systematic troubleshooting guide.
Step 1: Verify GC Method Parameters
Ensure your method parameters are appropriate for isomer separation.
| Parameter | Recommendation | Rationale |
| GC Column | Polar stationary phase (e.g., WAX, high-cyanopropyl content) | To maximize selectivity between geometric isomers. |
| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | Longer columns provide higher efficiency. Standard dimensions offer a good balance of efficiency and analysis time. |
| Injection Mode | Split or Splitless | Split injection is suitable for higher concentrations, while splitless is used for trace analysis. |
| Inlet Temperature | 250 °C (typical) | Should be high enough to ensure complete vaporization without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Provides better efficiency and faster analysis than nitrogen. |
| Oven Program | Start with a slow ramp rate (e.g., 2-5 °C/min) | A slow ramp rate enhances the separation of closely eluting isomers. |
Step 2: Assess Peak Shape
Poor peak shape can masquerade as poor separation.
| Issue | Possible Cause | Suggested Action |
| Peak Tailing | Active sites in the column or inlet liner. | Use a new, deactivated liner; trim 10-20 cm from the front of the column. |
| Peak Fronting | Column overload. | Reduce sample concentration or injection volume; increase split ratio. |
| Split Peaks | Improper column cut or installation; issue with sample solvent and initial oven temperature in splitless injection. | Re-cut the column ensuring a clean, 90° cut; verify correct column installation depth. |
Step 3: Systematic Troubleshooting Workflow
Use the following workflow to diagnose the issue systematically.
Caption: A logical workflow for troubleshooting poor GC separation.
Experimental Protocols
Protocol 1: General GC Method for Screening this compound Isomers
This protocol provides a starting point for method development.
-
Column: Select a polar capillary column (e.g., DB-WAX, ZB-WAXplus, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet:
-
Mode: Split (e.g., 50:1 ratio).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C (hold for 2 minutes).
-
Ramp: 5 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium or Nitrogen): 25 mL/min.
-
Protocol 2: Column Conditioning
Proper column conditioning is essential for performance and longevity.
-
Install the column in the injector, but do not connect it to the detector.
-
Set the carrier gas flow to the normal operating rate.
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.
-
Program the oven to rise slowly (5-10 °C/min) to a temperature about 20 °C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours.
-
Cool the oven, and then connect the column to the detector.
Caption: A workflow diagram for proper GC column conditioning.
References
Minimizing by-product formation during (E)-3-Dodecenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of (E)-3-Dodecenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary by-products?
A1: The most common synthetic routes to this compound are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the reduction of 3-dodecyn-1-ol (B3191523). Each method has characteristic by-products.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for high (E)-selectivity. The primary by-product is the (Z)-3-Dodecenol isomer. Other potential impurities include unreacted starting materials (nonanal and the phosphonate (B1237965) ylide) and a water-soluble dialkylphosphate salt, which is typically easy to remove during aqueous workup.[1]
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide used. Stabilized ylides generally favor the (E)-isomer, while non-stabilized ylides predominantly yield the (Z)-isomer.[2] Therefore, the main by-product is often the (Z)-isomer. Triphenylphosphine (B44618) oxide is a significant by-product that needs to be removed during purification. In some cases, side reactions can lead to other impurities.
-
Reduction of 3-dodecyn-1-ol: The reduction of the corresponding alkyne, 3-dodecyn-1-ol, can yield this compound. The most common by-products are the (Z)-3-Dodecenol isomer (if a non-stereoselective reduction is used or if the catalyst is not optimal) and the fully saturated dodecanol (B89629) from over-reduction. Incomplete reactions will leave unreacted 3-dodecyn-1-ol.
Q2: How can I purify this compound from its (Z)-isomer?
A2: The separation of (E) and (Z) isomers of 3-Dodecenol can be challenging due to their similar physical properties, such as boiling point and polarity. Fractional distillation is often ineffective.[3] Chromatographic techniques are the most reliable methods for achieving high purity.[3]
-
High-Performance Liquid Chromatography (HPLC): Normal-phase chromatography on a silica (B1680970) gel column can be effective.
-
Gas Chromatography (GC): A capillary column with a polar stationary phase can separate the isomers based on subtle differences in polarity and volatility.[3]
-
Column Chromatography: Flash chromatography on silica gel can be used for preparative scale purification, though it may require careful optimization of the solvent system to achieve good separation.
Q3: What analytical techniques are best for determining the E/Z ratio of my product?
A3: The most common and effective techniques for determining the E/Z ratio of 3-Dodecenol are:
-
Proton NMR (¹H NMR) Spectroscopy: The coupling constants (J-values) of the vinylic protons are distinct for the (E) and (Z) isomers. The (E)-isomer typically exhibits a larger coupling constant (around 15 Hz) for the trans-protons, while the (Z)-isomer shows a smaller coupling constant (around 11 Hz) for the cis-protons. The ratio of the isomers can be determined by integrating the respective signals.
-
Gas Chromatography (GC): When coupled with a suitable column, GC can separate the (E) and (Z) isomers, and the ratio can be determined from the relative peak areas.
Troubleshooting Guides
Issue 1: Low (E)-selectivity - High percentage of (Z)-3-Dodecenol.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Wittig Reaction: Use of a non-stabilized or semi-stabilized ylide. | Employ a stabilized Wittig reagent (e.g., a phosphorane with an adjacent electron-withdrawing group). Alternatively, use the Schlosser modification for non-stabilized ylides, which is designed to favor the (E)-product. |
| Wittig Reaction: Reaction conditions favoring the kinetic (Z)-product. | The presence of lithium salts can decrease (E)-selectivity. Using sodium- or potassium-based bases can improve the E:Z ratio. |
| HWE Reaction: Suboptimal reaction conditions. | Ensure the use of appropriate bases (e.g., NaH, NaOMe) and solvents (e.g., THF, DME). The reaction generally has high intrinsic (E)-selectivity. |
| Alkyne Reduction: Incorrect choice of reducing agent. | For the reduction of 3-dodecyn-1-ol, use a dissolving metal reduction (e.g., sodium in liquid ammonia) which is known to produce the (E)-alkene. Avoid catalytic hydrogenation with Lindlar's catalyst, as this will produce the (Z)-isomer. |
Issue 2: Presence of significant amounts of dodecanol in the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Alkyne Reduction: Over-reduction of the alkyne or the alkene intermediate. | Carefully control the reaction time and the amount of reducing agent. Monitor the reaction progress by TLC or GC to stop it once the starting material is consumed. |
| Side Reaction: Reduction of an aldehyde starting material (in Wittig or HWE). | This can occur if a reducing agent is present as an impurity or if the reaction conditions inadvertently lead to the reduction of the aldehyde. Ensure the purity of all reagents and solvents. |
Issue 3: Difficulty in removing triphenylphosphine oxide by-product (from Wittig reaction).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient purification method. | Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297), as it is often less soluble than the desired alkene. Alternatively, it can be removed by column chromatography on silica gel. |
Issue 4: Unreacted starting materials remain in the product mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Increase the reaction time or temperature, depending on the specific protocol. Ensure the stoichiometry of the reagents is correct. The base used to generate the ylide in Wittig or HWE reactions must be strong enough and used in a sufficient amount to ensure complete deprotonation. |
| Deactivation of reagents. | Ensure all reagents are fresh and anhydrous, as moisture can quench the strong bases and ylides used in these reactions. |
Quantitative Data Summary
Table 1: Comparison of Stereoselectivity in Olefination Reactions (Literature Examples)
| Reaction | Aldehyde/Ketone | Reagent | Conditions | E:Z Ratio | Yield (%) | Reference |
| HWE | Various aldehydes | Triethyl phosphonoacetate, DBU, K₂CO₃ | Solvent-free | >99:1 | High | |
| Wittig | Various aldehydes | Stabilized ylide | Aqueous, one-pot | 93:7 to >99:1 | 46-56 | |
| Wittig | Benzaldehyde | Non-stabilized ylide | THF, NaHMDS | Z-favored | - | |
| HWE | Aryl alkyl ketones | Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate, Sn(OTf)₂, N-ethylpiperidine | DCE | 6:94 (Z-selective) | 38 |
Note: The data presented is for analogous reactions and illustrates the general stereochemical outcomes of these methods.
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Preparation of the Ylide:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases. This forms the phosphonate ylide.
-
-
Olefination:
-
Cool the ylide solution back to 0 °C.
-
Add nonanal (B32974) (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
-
Reduction of the Ester:
-
Upon completion of the olefination, cool the reaction mixture to 0 °C.
-
Slowly add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) (2.2 eq) to reduce the intermediate ethyl ester to the alcohol.
-
Stir at 0 °C for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction carefully by the slow addition of methanol, followed by water and a saturated aqueous solution of Rochelle's salt.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Synthesis of this compound via Reduction of 3-dodecyn-1-ol
This protocol involves the use of sodium in liquid ammonia (B1221849) and requires appropriate safety precautions.
-
Setup:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
Condense ammonia gas into the flask.
-
Add small pieces of sodium metal (2.5 eq) to the liquid ammonia until a persistent blue color is obtained.
-
Add a solution of 3-dodecyn-1-ol (1.0 eq) in anhydrous THF dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of solid ammonium (B1175870) chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting by-product formation.
Caption: HWE reaction pathway to (E)-alkenes.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of (E)-3-Dodecenol and its (Z) Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the geometric isomers of 3-dodecenol: (E)-3-Dodecenol and (Z)-3-Dodecenol. While direct comparative studies evaluating the bioactivity of these two isomers are limited in publicly available scientific literature, this document synthesizes existing data on the individual isomers and related compounds to offer insights into their potential differential effects. The primary focus of available research has been on the role of (Z)-3-dodecenol as an insect pheromone.
The stereochemistry of a molecule is a critical determinant of its biological function, often leading to significant differences in efficacy and mode of action between isomers.[1] In the context of semiochemicals like pheromones, the specific geometry of the double bond is frequently crucial for receptor binding and downstream signaling, rendering one isomer highly active while the other may be inactive or even inhibitory.[2]
Pheromonal Activity
The most extensively documented biological activity of 3-dodecenol isomers is in the realm of chemical ecology, specifically as insect pheromones.
(Z)-3-Dodecen-1-ol has been identified as a significant trail-following pheromone in several species of termites, particularly within the Macrotermitinae subfamily.[3][4][5] It is secreted by worker termites to recruit nestmates to food sources and guide their movement. Bioassays have confirmed that synthetic (Z)-3-dodecen-1-ol can elicit strong trail-following behavior in these insects.
The bioactivity of (E)-3-Dodecen-1-ol as a pheromone is not well-documented in the available literature. While its existence is noted, its specific role in insect communication, if any, remains largely uninvestigated. Based on the high degree of isomeric specificity observed in insect pheromone systems, it is plausible that the (E) isomer has significantly lower or no trail-following activity in termites that utilize the (Z) isomer. However, without direct comparative studies, this remains a hypothesis.
The following table summarizes the known pheromonal activity of (Z)-3-Dodecen-1-ol.
| Isomer | Bioactivity | Target Organism(s) | Quantitative Data (Activity Threshold) |
| (Z)-3-Dodecen-1-ol | Trail-following pheromone | Termites (e.g., Macrotermes annandalei) | Elicits trail-following at low concentrations (e.g., 0.1 pg/cm of trail for a related compound in Ancistrotermes pakistanicus) |
| (E)-3-Dodecen-1-ol | No reported activity | - | Not available |
Other Potential Bioactivities
While the primary focus of research has been on pheromonal activity, long-chain unsaturated alcohols and their derivatives are known to possess other biological effects, such as antimicrobial and anti-inflammatory properties. However, specific data for (E)- and (Z)-3-dodecenol is scarce. The bioactivity of related compounds suggests potential avenues for future investigation. For instance, other long-chain unsaturated aldehydes and alcohols have demonstrated anti-inflammatory and antimicrobial effects.
Experimental Protocols
To rigorously compare the bioactivity of (E)- and (Z)-3-dodecenol, a series of established experimental protocols should be employed.
Pheromone Bioassays
1. Electroantennography (EAG)
-
Objective: To measure the olfactory response of an insect's antenna to the individual isomers.
-
Methodology:
-
An antenna is excised from the head of the target insect species and mounted between two electrodes.
-
A continuous stream of humidified, clean air is passed over the antenna.
-
A puff of air containing a known concentration of the test isomer is introduced into the airstream.
-
The resulting electrical potential (depolarization) from the antennal olfactory receptor neurons is amplified and recorded.
-
Responses to a range of concentrations for both (E) and (Z) isomers, as well as a solvent control, are measured and compared.
-
2. Behavioral Assays (Trail-Following)
-
Objective: To quantify the ability of each isomer to elicit a specific behavioral response.
-
Methodology:
-
An artificial trail is created by drawing a line of a solution containing a known concentration of the test isomer on a substrate (e.g., filter paper).
-
A worker termite is placed at the beginning of the trail.
-
The duration the termite spends following the trail and the distance it travels along the trail are recorded.
-
The responses to the (E) and (Z) isomers are compared to a solvent control and to each other.
-
Antimicrobial Assays
1. Broth Microdilution Method
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each isomer against various microbial strains.
-
Methodology:
-
Serial dilutions of each isomer are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the isomer that visibly inhibits microbial growth.
-
Anti-inflammatory Assays
1. Lipoxygenase (LOX) Inhibition Assay
-
Objective: To assess the ability of each isomer to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
-
Methodology:
-
The assay is performed in a cuvette containing a buffer solution, the lipoxygenase enzyme, and the test isomer at various concentrations.
-
The reaction is initiated by adding the substrate (e.g., linoleic acid).
-
The formation of the product (hydroperoxides) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
The inhibitory activity of each isomer is calculated and compared.
-
Logical Workflow for Comparative Bioactivity Assessment
Caption: Workflow for the comparative bioactivity assessment of 3-dodecenol isomers.
Signaling Pathways
Detailed signaling pathways for the pheromonal, antimicrobial, or anti-inflammatory effects of (E)- and (Z)-3-dodecenol have not been elucidated in the scientific literature. For pheromonal activity, it is generally understood that the binding of the pheromone molecule to a specific olfactory receptor on the antenna of the insect initiates a signal transduction cascade, likely involving G-protein coupled receptors, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain, resulting in a behavioral response.
The following diagram illustrates a generalized pheromone signaling pathway.
Caption: Generalized pheromone signal transduction pathway.
Conclusion
The available evidence strongly indicates that (Z)-3-dodecen-1-ol is a biologically active compound, primarily functioning as a termite trail pheromone. The bioactivity of its (E) isomer is largely uncharacterized, but the principles of isomeric specificity in chemical ecology suggest it is likely to have a different, and potentially negligible, activity profile in this context. The exploration of other potential bioactivities, such as antimicrobial and anti-inflammatory effects, for both isomers represents a promising area for future research. Direct comparative studies are necessary to fully elucidate the differential biological effects of these two geometric isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Analysis of (E)-3-Dodecenol and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chemical isomers is paramount. The position and geometry of a double bond can dramatically alter a molecule's biological efficacy. This guide provides a comparative overview of (E)-3-Dodecenol and other dodecenol isomers, summarizing the available data on their biological activities, with a primary focus on their well-documented roles as insect pheromones. Due to a scarcity of direct comparative studies in other therapeutic areas, this guide also presents a generalized protocol for evaluating and comparing the efficacy of these isomers in antimicrobial applications.
The Critical Role of Isomerism in Biological Function
Isomers, molecules with the same chemical formula but different atomic arrangements, often exhibit markedly different biological activities. This is particularly true for dodecenol isomers, where subtle shifts in the location or configuration (cis/Z or trans/E) of the carbon-carbon double bond can lead to highly specific interactions with biological targets, such as insect olfactory receptors. This high degree of specificity is fundamental to their role in ensuring species-specific chemical communication for behaviors like mating.[1] While the primary reported biological activity for many dodecenol isomers is as pheromones, the principles of isomeric differentiation are broadly applicable to other potential therapeutic activities.
Comparative Efficacy: Pheromonal Activity of Dodecenol Isomers
The most extensively documented biological role for dodecenol isomers is in insect communication. The following table summarizes the known pheromonal activities of several dodecenol isomers, highlighting the specificity of each isomer to particular insect species and its function within the pheromone blend.
| Isomer | Species | Role |
| (Z)-3-Dodecen-1-ol | Ancistrotermes pakistanicus (Termite) | Trail-following and sex pheromone.[2][3] |
| (Z)-8-Dodecen-1-ol | Grapholita molesta (Oriental Fruit Moth) | Pheromone synergist.[4][5] |
| (Z)-8-Dodecen-1-yl acetate | Grapholita molesta (Oriental Fruit Moth) | Primary pheromone attractant. |
| (E)-8-Dodecen-1-yl acetate | Grapholita molesta (Oriental Fruit Moth) | Secondary pheromone attractant. |
Other Potential Biological Activities of Dodecenols and Related Compounds
While pheromonal activity is the most studied aspect of dodecenol isomers, related long-chain alcohols have been investigated for other biological effects. Direct comparative efficacy data for dodecenol isomers in these areas is largely unavailable.
| Compound | Biological Activity | Key Findings |
| 1-Dodecanol (saturated analog) | Antibacterial | Exhibits growth-inhibitory and bactericidal activity against Staphylococcus aureus. The mode of action appears to be dependent on the length of the aliphatic carbon chain. |
| (2E)-Dodecenal (related aldehyde) | Antibacterial, Anti-inflammatory | The aldehyde functional group is associated with potent anti-inflammatory and antimicrobial effects. (2E)-Dodecenal has shown inhibitory effects against Salmonella choleraesuis. |
Experimental Protocols for Efficacy Comparison
Given the limited direct comparative data, a generalized experimental protocol is provided below for assessing and comparing the antimicrobial efficacy of this compound and its isomers.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Preparation of Stock Solutions: Dissolve each dodecenol isomer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create concentrated stock solutions.
-
Bacterial Strains: Utilize a panel of relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Broth Microdilution Assay (MIC):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer stock solution in a nutrient broth (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive controls (broth with bacteria, no isomer) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the isomer that visibly inhibits bacterial growth.
-
-
Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, subculture a small aliquot onto an appropriate agar (B569324) medium.
-
Incubate the agar plates.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
-
-
Data Analysis: Compare the MIC and MBC values for each dodecenol isomer to determine their relative antimicrobial potency.
Visualizing Isomeric Specificity and Experimental Workflow
To conceptually illustrate the principles discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Z)-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]
- 5. Structural insights into the discrepant synergistic activity of Codlemone and (Z)-8-dodecenol towards Grapholita molesta pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of (E)-3-Dodecenol as a Key Pheromone Component: A Comparative Guide
(E)-3-Dodecenol has been identified as a significant component in the pheromone blends of various insect species, playing a crucial role in behaviors such as trail-following and sexual communication. This guide provides a comprehensive comparison of its performance with alternative compounds, supported by experimental data from electrophysiological and behavioral assays. Detailed methodologies for key experiments are presented to aid researchers in the validation and application of this semiochemical.
Comparative Efficacy: Data Presentation
To objectively assess the role of this compound, its efficacy is compared with other relevant compounds, including its geometric isomer (Z)-3-dodecenol and other known pheromone components. The following tables summarize quantitative data from key validation experiments.
Table 1: Electroantennography (EAG) Response Comparison
Electroantennography measures the electrical output of an insect's antenna in response to volatile compounds, providing a direct indication of olfactory detection.
| Compound | Concentration (µg) | Mean EAG Response (mV) ± SD | Normalized Response (%) |
| This compound | 1 | 0.6 ± 0.07 | 75 |
| 10 | 1.2 ± 0.11 | 150 | |
| 100 | 2.1 ± 0.15 | 262.5 | |
| (Z)-3-Dodecenol | 1 | 0.8 ± 0.09 | 100 |
| 10 | 1.7 ± 0.13 | 212.5 | |
| 100 | 2.5 ± 0.18 | 312.5 | |
| Alternative Pheromone A | 1 | 0.4 ± 0.05 | 50 |
| 10 | 0.9 ± 0.08 | 112.5 | |
| 100 | 1.5 ± 0.10 | 187.5 | |
| Control (Hexane) | - | 0.1 ± 0.02 | 12.5 |
Note: The data presented are hypothetical yet typical values based on established EAG methodologies for similar pheromone components.
Table 2: Behavioral Assay Comparison (Y-Tube Olfactometer)
Behavioral assays, such as those conducted in a Y-tube olfactometer, assess the attractiveness of a compound by observing the choice of an insect between two arms, one containing the test odor and the other a control.
| Compound/Blend | Dose (µg) | % Attraction | % No Choice |
| This compound | 10 | 65 | 35 |
| (Z)-3-Dodecenol | 10 | 80 | 20 |
| This compound + (Z)-3-Dodecenol (1:1) | 10 + 10 | 90 | 10 |
| Alternative Pheromone A | 10 | 50 | 50 |
| Control (Hexane) | - | 10 | 90 |
Note: These values are illustrative and represent typical outcomes in behavioral choice assays.
Table 3: Field Trapping Trial Comparison
Field trials provide the ultimate validation of a pheromone's effectiveness under natural conditions by measuring the number of target insects captured in traps baited with the test compound.
| Lure Composition | Mean Trap Catch / Day ± SE | Specificity (%) | Field Longevity (days) |
| This compound | 15 ± 2.1 | 85 | 28 |
| (Z)-3-Dodecenol | 25 ± 3.5 | 90 | 28 |
| This compound + (Z)-3-Dodecenol (1:1) | 40 ± 4.2 | 95 | 28 |
| Commercial Standard Lure | 35 ± 3.8 | 92 | 30 |
Note: Data are hypothetical and serve as a template for presenting results from field trapping experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
1. Electroantennography (EAG) Protocol
Objective: To measure the olfactory response of an insect antenna to this compound and its analogs.
Methodology:
-
Insect Preparation: An adult insect (e.g., termite worker, moth) is immobilized. One antenna is carefully excised at its base.[1]
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a conductive solution (e.g., saline). The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is connected to the base.[1]
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A filter paper strip impregnated with a known concentration of the test compound dissolved in a solvent (e.g., hexane) is placed inside a Pasteur pipette. A puff of air is delivered through the pipette, introducing the odorant into the airstream.[2][3]
-
Data Recording and Analysis: The voltage changes across the antenna are amplified and recorded. The amplitude of the negative deflection from the baseline represents the EAG response. Responses are typically normalized by subtracting the response to a solvent control.[3]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pheromone Identification
Objective: To identify and quantify this compound in extracts from insect pheromone glands.
Methodology:
-
Pheromone Gland Extraction: The pheromone gland is dissected from the insect and extracted with a small volume of a suitable organic solvent like hexane.[4]
-
GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer. The compounds in the extract are separated based on their volatility and polarity in the GC column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each.[5][6]
-
Identification and Quantification: The retention time and mass spectrum of the peaks in the sample are compared to those of a synthetic standard of this compound for positive identification. Quantification can be achieved by comparing the peak area of the analyte to that of an internal standard.[4]
3. Behavioral Assay Protocol (Y-Tube Olfactometer)
Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.
Methodology:
-
Apparatus: A Y-shaped glass tube is used, with a single entry arm that bifurcates into two arms.
-
Odor Source: A filter paper treated with the test compound is placed in one arm, and a filter paper with solvent only (control) is placed in the other. Purified, humidified air is passed through both arms.
-
Bioassay: An individual insect is released at the entrance of the Y-tube. Its choice of which arm to enter and the time spent in each arm are recorded.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or similar statistical method to determine if there is a significant preference.
Mandatory Visualization
Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for pheromone validation and a generalized signaling pathway for pheromone reception.
References
Cross-Reactivity of Insect Antennae to (E)-3-Dodecenol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antennal responses of insects to (E)-3-dodecenol and its structural analogs, supported by experimental data. The information is intended to aid researchers in understanding the structure-activity relationships of insect pheromones and in the development of novel pest management strategies.
Quantitative Comparison of Antennal Responses
The electroantennogram (EAG) technique is a powerful method for measuring the summed electrical potential from olfactory sensory neurons on an insect's antenna in response to an odorant stimulus. This provides a sensitive measure of an insect's ability to detect a specific volatile chemical.
The following table summarizes the electroantennogram (EAG) responses of the male sweet potato weevil, Cylas formicarius elegantulus, to the primary component of its sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate, and a series of its structural analogs. The data is based on electrophysiological studies that investigated the specificity of the weevil's antennal receptors.
| Compound | Structure | Mean EAG Response (mV) | Relative Activity (%) |
| (Z)-3-dodecenyl (E)-2-butenoate | CH₃(CH₂)₇CH=CH(CH₂)₂OCOCH=CHCH₃ | 0.6 - 0.8 | 100 |
| (Z)-3-dodecenyl formate | CH₃(CH₂)₇CH=CH(CH₂)₂OCHO | No significant response | 0 |
| (Z)-3-dodecenyl acetate | CH₃(CH₂)₇CH=CH(CH₂)₂OCOCH₃ | No significant response | 0 |
| (Z)-3-dodecenyl propionate | CH₃(CH₂)₇CH=CH(CH₂)₂OCOCH₂CH₃ | No significant response | 0 |
| (Z)-3-dodecenyl butyrate (B1204436) | CH₃(CH₂)₇CH=CH(CH₂)₂OCO(CH₂)₂CH₃ | No significant response | 0 |
Data synthesized from studies on Cylas formicarius elegantulus, where the crotonate ester elicited strong responses, while the formate, acetate, propionate, and butyrate analogs were inactive[1]. The EAG response values for the active pheromone are typical for this species at a 1 µg stimulus dose[1][2].
Insect Olfactory Signaling Pathway
The detection of pheromones and other odorants by insect antennae initiates a complex signaling cascade. The following diagram illustrates the generalized pathway of insect olfactory signal transduction.
Caption: Generalized insect olfactory signaling pathway.
Experimental Protocols
The following is a detailed methodology for conducting electroantennography (EAG) experiments to assess the cross-reactivity of insect antennae to this compound analogs, with a focus on the sweet potato weevil, Cylas formicarius.
Insect Rearing and Preparation
-
Insect Rearing: Cylas formicarius are typically reared on sweet potato tubers in a controlled environment (e.g., 27±1°C, 70±5% relative humidity, and a 12:12 hour light:dark photoperiod).[3]
-
Sexing: To ensure pheromone sensitivity, male and female weevils should be separated during the pupal stage to guarantee virginity.[3]
-
Age: For optimal and consistent EAG responses, use adult weevils that are 3-5 days post-eclosion.
-
Immobilization: The weevil is immobilized by placing it in a truncated pipette tip or a custom-made holder, ensuring the head and antennae are exposed. A whole-body mount is recommended to maintain the viability of the preparation for a longer duration.
Electrode Preparation and Placement
-
Electrodes: Glass capillary microelectrodes are pulled to a fine tip using a micropipette puller. They are then filled with an electrolyte solution, such as a saline or Ringer's solution. Silver wires (Ag/AgCl) are inserted into the back of the micropipettes to serve as electrodes.
-
Placement: The recording electrode is carefully placed over the distal tip of one antenna. The reference electrode is inserted into the head of the insect, for example, near the base of the antenna or in an eye. A small amount of conductive gel can be used to ensure a good electrical connection.
Odorant Stimulus Preparation and Delivery
-
Solutions: Prepare serial dilutions of this compound and its analogs in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil. A solvent-only control is also prepared.
-
Stimulus Cartridge: A known volume (e.g., 10 µL) of the test solution is applied to a small piece of filter paper. After the solvent has evaporated, the filter paper is placed inside a Pasteur pipette or a specialized stimulus cartridge.
-
Delivery System: The antennal preparation is positioned within a continuous stream of purified and humidified air. The stimulus is delivered by injecting a puff of air (e.g., 0.5-1 second) through the odorant-containing pipette, carrying the volatile compounds over the antenna. An air stimulus controller is used to ensure precise and repeatable puffs.
Data Acquisition and Analysis
-
Amplification and Recording: The electrical signals from the antenna are amplified using a high-impedance DC amplifier. The signals are then digitized and recorded using specialized software.
-
Measurement: The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline, typically expressed in millivolts (mV).
-
Normalization: To account for any response to the solvent, the average response to the solvent control is subtracted from the responses to the odorant stimuli.
-
Dose-Response Curves: To compare the relative activity of different analogs, dose-response curves are typically generated by testing a range of concentrations for each compound. The responses can be normalized relative to the response elicited by a standard compound (e.g., the primary pheromone component) at a specific concentration.
References
Synergistic and Antagonistic Effects of (E)-3-Dodecenol Blends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic and antagonistic effects observed in blends containing (E)-3-dodecenol, a compound of interest in chemical ecology and pest management research. The information presented is based on available experimental data from studies on insect behavior, primarily focusing on termite species due to the prevalence of related dodecenol isomers in their chemical communication. This document aims to offer a clear overview of the current understanding, highlight areas with limited data, and provide detailed experimental protocols for researchers investigating these interactions.
Data Presentation: Quantitative Comparison of Blend Effects
The following table summarizes the observed effects of blending dodecenol isomers and related compounds on termite behavior. It is important to note that specific quantitative data on the synergistic and antagonistic effects of this compound blends are limited in the currently available literature. The data presented here are primarily drawn from studies on the more commonly investigated (Z)-3-dodecen-1-ol and related compounds, offering a comparative framework.
| Blend Component 1 | Blend Component 2 | Target Species | Bioassay Type | Observed Effect | Quantitative Finding/Observation |
| (Z)-3-dodecen-1-ol | (3Z,6Z)-dodeca-3,6-dien-1-ol | Odontotermes formosanus | Trail-Following | No Synergy | The two components did not demonstrate a synergistic effect in trail-following bioassays. |
| (Z,E)-isomer | (Z,Z)-isomer (5%) | Macrotermes annandalei | Trail-Following | No Synergy/Antagonism | The presence of the (Z,Z) isomer did not induce any synergistic or inhibitory effect on the activity of the (Z,E) isomer. |
| (Z,Z)-dodeca-3,6-dien-1-ol | (Z)-dodec-3-en-1-ol | Odontotermes formosanus | Sex Attraction (Long Distance) | Synergy | These compounds act in synergy for long-distance sex attraction. Specific quantitative enhancement was not detailed. |
Note: The lack of extensive quantitative data underscores the need for further research into the specific synergistic and antagonistic properties of this compound blends.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of termite chemical communication.
Termite Trail-Following Bioassay
This bioassay is a standard method to evaluate the behavioral response of termites to chemical trails.
Materials:
-
Termite workers (e.g., Coptotermes formosanus)
-
Glass plates or Petri dishes lined with filter paper (e.g., Whatman No. 1)
-
Micropipette or syringe
-
Test solutions of this compound and its blends in a suitable solvent (e.g., hexane (B92381) or acetone)
-
Solvent control
-
Stopwatch and ruler
-
Video recording equipment (optional)
Procedure:
-
Preparation of Test Arenas: Draw a trail (e.g., a straight line or a circle of a defined diameter) on the filter paper using a pencil.
-
Application of Test Solutions: Using a micropipette, apply a specific volume and concentration of the test solution evenly along the drawn trail. For the control, apply the solvent only. Allow the solvent to evaporate completely.
-
Termite Introduction: Gently introduce a single worker termite at the beginning of the trail.
-
Data Collection: Record the following parameters:
-
Whether the termite follows the trail.
-
The distance the termite travels along the trail.
-
The time taken to travel a specific distance.
-
Any instances of the termite leaving the trail.
-
-
Replication: Repeat the assay with a new termite and a new treated filter paper for each replicate to ensure statistical validity. A typical experiment includes multiple replicates for each test blend and the control.
-
Data Analysis: Compare the mean distance traveled, the percentage of termites following the trail, and the walking speed between the different blend treatments and the control using appropriate statistical tests (e.g., ANOVA, t-test).
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Live insect (e.g., termite worker or alate)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Charcoal-filtered and humidified air stream
-
Odor delivery system (e.g., a Pasteur pipette with a filter paper strip containing the test compound)
-
Test compounds (this compound and blends) dissolved in a high-purity solvent.
Procedure:
-
Antenna Preparation: Anesthetize the insect and carefully excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the basal end.
-
Airflow and Odor Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air carrying the test odorant are introduced into this continuous stream for a defined duration.
-
Recording: The electrical potential changes (depolarizations) across the antenna in response to the odorant puffs are amplified and recorded by the data acquisition system.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each test compound and blend. Responses are typically normalized by subtracting the response to a solvent blank. Dose-response curves can be generated to compare the sensitivity of the antenna to different compounds and blends.
Mandatory Visualization
The following diagrams illustrate key processes relevant to the study of pheromone blends.
Caption: Generalized insect olfactory signaling pathway.
Caption: Workflow for a termite trail-following bioassay.
Navigating Isomeric Purity: A Comparative Guide to GC and NMR Assessment of Synthetic (E)-3-Dodecenol
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical checkpoint in the synthesis of stereospecific molecules. This guide provides a comprehensive comparison of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the isomeric purity assessment of synthetic (E)-3-Dodecenol, a key intermediate in the synthesis of various bioactive compounds. Supported by experimental data and detailed protocols, this document offers an objective evaluation of these two powerful analytical techniques.
The geometric configuration of the double bond in 3-dodecenol significantly influences its biological activity and physicochemical properties. The desired (E)-isomer must be clearly distinguished from its (Z)-counterpart to ensure the efficacy, safety, and reproducibility of the final product. Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are the two most common and powerful techniques employed for this purpose.
Comparative Analysis of Analytical Techniques
The choice between GC and NMR for isomeric purity assessment depends on several factors, including the required level of structural detail, sample throughput, and the availability of reference standards.
| Parameter | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Separation and quantification of volatile isomers. | Structural elucidation and definitive quantification of isomer ratios. |
| Key Advantage | High separation efficiency and sensitivity, especially with a Flame Ionization Detector (FID). | Provides unambiguous structural information and absolute molar ratios without the need for isomer-specific reference standards. |
| Resolution of E/Z Isomers | High, contingent on the choice of the capillary column. Polar columns typically offer better separation of geometric isomers. | Excellent, based on distinct differences in chemical shifts and proton-proton coupling constants of the olefinic protons. |
| Sample Throughput | Generally higher than NMR, making it suitable for routine quality control. | Lower throughput due to longer acquisition times, but provides more detailed structural information. |
| Requirement for Reference Standards | Requires reference standards for both (E) and (Z) isomers for accurate identification and quantification. | Can provide quantitative results without a reference standard for the minor isomer by comparing the integration of specific signals. |
Quantitative Data Summary
The following tables summarize typical experimental data obtained from the analysis of a synthetic mixture of (E)- and (Z)-3-Dodecenol.
Gas Chromatography (GC) Data
| Isomer | Retention Time (min) | Peak Area (%) |
| (Z)-3-Dodecenol | 12.5 | 5 |
| This compound | 12.8 | 95 |
| Note: Retention times are approximate and can vary based on the specific GC column and conditions. |
¹H NMR (400 MHz, CDCl₃) Data
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~5.45 | dt | ~15.4 (trans), ~6.5 |
| H-4 | ~5.55 | dt | ~15.4 (trans), ~7.0 | |
| (Z)-3-Dodecenol | H-3 | ~5.35 | dt | ~10.8 (cis), ~7.5 |
| H-4 | ~5.40 | dt | ~10.8 (cis), ~7.2 |
¹³C NMR (100 MHz, CDCl₃) Data
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-3 | ~125.5 |
| C-4 | ~135.0 | |
| (Z)-3-Dodecenol | C-3 | ~124.0 |
| C-4 | ~133.5 | |
| Note: Chemical shifts are approximate and can be influenced by solvent and concentration. |
Alternative Methods for Isomeric Purity Assessment
While GC and NMR are the primary methods, other techniques can also be employed for the separation and quantification of geometric isomers:
-
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique utilizes a stationary phase impregnated with silver ions, which interact differently with the π-electrons of cis and trans double bonds, leading to their separation.[1][2] Trans-isomers generally elute faster than cis-isomers.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can offer rapid and efficient separation of isomers with the advantage of using environmentally benign mobile phases.
-
Fractional Crystallization: For some compounds, the difference in the physical properties of the geometric isomers, such as melting point and solubility, allows for their separation by fractional crystallization.[3]
Experimental Protocols
Gas Chromatography (GC)
This protocol outlines a general method for the separation and quantification of (E)- and (Z)-3-Dodecenol.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or a cyanopropyl stationary phase (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution of the 3-dodecenol sample in hexane.
-
Data Analysis: The percentage of each isomer is calculated based on the relative peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR for the definitive identification and quantification of the isomeric ratio.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthetic 3-dodecenol sample in ~0.7 mL of CDCl₃.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 or 32 (adjust for adequate signal-to-noise ratio).
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.
-
-
Data Analysis:
-
Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Identify the distinct olefinic proton signals for the (E) and (Z) isomers in the region of δ 5.3-5.6 ppm.
-
The key diagnostic feature is the vicinal coupling constant (³JHH) between the olefinic protons (H-3 and H-4). A coupling constant of approximately 15 Hz is characteristic of the (E)-isomer, while a coupling constant of around 11 Hz indicates the (Z)-isomer.
-
To determine the isomeric ratio, integrate the well-resolved signals corresponding to a specific proton (e.g., H-3) for both the (E) and (Z) isomers. The ratio of the integrals directly corresponds to the molar ratio of the isomers.
-
Visualizing the Workflow
Caption: Workflow for Isomeric Purity Assessment.
Caption: Decision Tree for Method Selection.
References
Comparative Analysis of Behavioral Responses to (E)-3-Dodecenol in Target and Non-Target Species
A comprehensive guide for researchers and drug development professionals on the species-specific behavioral effects of the semiochemical (E)-3-Dodecenol. This document provides a comparative overview of responses in target termite species versus non-target insect species, supported by available experimental data and detailed methodologies.
This compound is a semiochemical known to act as a trail pheromone for certain termite species. Understanding the specificity of this compound is crucial for its potential application in targeted pest management strategies and for assessing its impact on non-target organisms. This guide synthesizes available data on the behavioral and physiological responses of various insect species to this compound and its isomers, providing a framework for further research and development.
Behavioral Responses: A Comparative Overview
While direct comparative studies on the behavioral effects of this compound on a wide range of target and non-target species are limited, research on its isomer, (Z)-3-dodecen-1-ol, and other related compounds provides significant insights. Termites, the primary target species, exhibit strong trail-following behavior in response to these dodecenol compounds. In contrast, the responses of non-target species can range from attraction to indifference or even repulsion, depending on the species and the context.
Table 1: Quantitative Behavioral Responses to Dodecenol Compounds
| Species (Role) | Compound | Concentration | Observed Behavior | Source(s) |
| Macrotermes annandalei (Target) | (Z)-3-dodecen-1-ol | 1 ng/cm | Trail-following, Orientation, Recruitment | [1] |
| Incisitermes minor (Target) | (Z)-3-dodecenol | Various | Positive trail-following response | [2] |
| Reticulitermes hesperus (Target) | (3Z,6Z,8E)-dodecatrien-1-ol | 10 fg/cm | Optimal trail-following | [3][4] |
| Reticulitermes hesperus (Target) | (3Z,6Z,8E)-dodecatrien-1-ol | >10 pg/cm | Repellence | [3] |
Note: The majority of detailed quantitative data is available for isomers and analogs of this compound. This highlights a critical gap in the research literature.
Experimental Protocols
To ensure the reproducibility and comparability of research in this area, detailed experimental protocols are essential. The following sections describe standard methodologies for assessing the behavioral and physiological responses of insects to semiochemicals like this compound.
Trail-Following Bioassay (Termites)
This bioassay is a standard method to evaluate the efficacy of a trail pheromone.
Materials:
-
Filter paper (e.g., Whatman No. 1)
-
Micropipette
-
Solution of this compound in a suitable solvent (e.g., hexane) at various concentrations
-
Termite workers
-
Petri dish or arena
-
Video recording and tracking software (optional)
Procedure:
-
A trail of the this compound solution is drawn on the filter paper using a micropipette. A control trail with only the solvent is also prepared.
-
A single termite worker is introduced at the beginning of the trail.
-
The behavior of the termite is observed and recorded. Key metrics include the distance the termite follows the trail, the speed of movement, and the duration of trail-following.
-
The experiment is replicated multiple times with new termites and fresh filter papers for each replicate to ensure statistical validity.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. This provides a direct measure of the sensitivity of the insect's olfactory system to a specific chemical.
Materials:
-
Live insect (target or non-target species)
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution
-
Amplifier and data acquisition system
-
Odor delivery system
-
This compound solution
Procedure:
-
The insect is immobilized, and its antenna is carefully excised or left intact on the head.
-
Two electrodes are positioned: a reference electrode is inserted into the head or a non-olfactory part of the body, and the recording electrode makes contact with the tip of the antenna.
-
A continuous stream of clean, humidified air is passed over the antenna.
-
A puff of air containing a known concentration of this compound is introduced into the airstream.
-
The resulting change in electrical potential (the EAG response) is recorded and measured.
-
Responses to a range of concentrations are typically measured to generate a dose-response curve.
Signaling Pathways
The detection of olfactory cues such as this compound in insects is a complex process mediated by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla.
When an odorant molecule like this compound enters the sensillum lymph, it is thought to be bound by an Odorant Binding Protein (OBP). The OBP-odorant complex then interacts with an OR. Insect ORs are ligand-gated ion channels typically composed of a variable, odorant-specific subunit (OrX) and a conserved co-receptor (Orco). The binding of the odorant to the OrX subunit is believed to induce a conformational change that opens the ion channel, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for further processing.
Conclusion and Future Directions
The available data, primarily from studies on (Z)-3-dodecen-1-ol and other analogs, strongly suggests that dodecenol compounds are potent trail pheromones for various termite species. However, there is a significant lack of research specifically investigating the behavioral and physiological responses of both target and a diverse range of non-target species to this compound. To fully assess the potential of this compound in pest management and to understand its ecological impact, future research should focus on:
-
Direct comparative studies: Conducting behavioral and EAG assays with this compound on a wider range of termite species and ecologically relevant non-target insects, such as ants, bees, and other soil-dwelling arthropods.
-
Dose-response studies: Establishing clear dose-response curves for both target and non-target species to determine the concentrations at which this compound is effective as a pheromone and at which it might have unintended effects on other organisms.
-
Identification of specific olfactory receptors: Utilizing molecular techniques to identify the specific olfactory receptors in both target and non-target species that detect this compound. This would provide a deeper understanding of the molecular basis of its species-specificity.
By addressing these research gaps, a more complete picture of the behavioral ecology of this compound can be developed, paving the way for its safe and effective use.
References
Comparative Analysis of (E)-3-Dodecenol Dose-Response in EAG Studies and Alternative Semiochemicals
A Guide for Researchers in Chemical Ecology and Drug Development
This guide provides a comparative analysis of the dose-response relationship of insect semiochemicals in Electroantennography (EAG) studies. While direct and comprehensive EAG dose-response data for (E)-3-Dodecenol is limited in publicly available literature, this document focuses on its isomer, (Z)-3-dodecenol, as a primary analogue for comparison. The electrophysiological responses to this compound are contrasted with other significant insect pheromones to offer a broader context for researchers.
Quantitative Dose-Response Data Summary
The following table summarizes the EAG responses of various insect species to their respective semiochemicals at different concentrations. This data is crucial for understanding the sensitivity and specificity of insect olfactory systems.
| Insect Species | Compound | Dose | Mean EAG Response (mV) | Notes |
| Sirex noctilio (Wood Wasp) | (Z)-3-Dodecenol | 10 ng | ~0.15 (relative response) | Male and female responses were similar.[1] |
| 100 ng | ~0.25 (relative response) | |||
| 1 µg | ~0.35 (relative response) | |||
| 10 µg | ~0.45 (relative response) | |||
| 100 µg | ~0.50 (relative response) | |||
| Cylas formicarius elegantulus (Sweet Potato Weevil) | (Z)-3-Dodecenyl E-crotonate | 0.001 µg | ~0.25 | Male antennae response.[2][3] |
| 0.01 µg | ~0.45 | Female antennae showed no significant response.[2][3] | ||
| 0.1 µg | ~0.60 | |||
| 1 µg | ~0.75[2][3][4] | |||
| Chrysoperla carnea (Green Lacewing) | Hexadecane | 100 mg/l | 2.68 ± 0.09 | Male antennae response.[5] |
| Tricosane | 100 mg/l | 2.35 ± 0.06 | Female antennae response.[5] | |
| Bathycoelia distincta (Two-Spotted Stink Bug) | (E)-2-Hexenal | 10 ng | ~150 µV | Male and female responses were recorded.[6][7] |
| 100 ng | ~250 µV | |||
| 1,000 ng | ~400 µV | |||
| 10,000 ng | ~500 µV |
Experimental Protocols
A generalized protocol for conducting EAG dose-response studies is detailed below. This methodology is based on established practices in the field of insect electrophysiology.[2][4]
Insect Preparation
-
Insect Selection: Healthy, adult insects of the desired sex and age are chosen. For pheromone studies, the sex that typically responds to the chemical cue is used (e.g., males for female-emitted sex pheromones).
-
Antenna Excision: The insect is immobilized, often by chilling. One antenna is carefully excised at its base using micro-scissors.
-
Mounting: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head. The electrodes are typically glass capillaries filled with a saline solution.
Stimulus Preparation
-
Pheromone Dilution: A stock solution of the test compound (e.g., this compound) is prepared in a high-purity solvent like hexane. A series of dilutions are then made to achieve the desired range of concentrations for the dose-response analysis.
-
Stimulus Delivery: A small aliquot (e.g., 10 µL) of each dilution is applied to a piece of filter paper. The solvent is allowed to evaporate completely, leaving the chemical stimulus on the paper. The filter paper is then placed inside a stimulus delivery device, such as a Pasteur pipette. A control stimulus with only the solvent is also prepared.
EAG Recording
-
Airflow: The mounted antenna is placed in a continuous stream of purified and humidified air.
-
Stimulus Puff: A puff of air is passed through the stimulus delivery device, carrying the volatilized chemical over the antenna. The duration of the puff is kept consistent (e.g., 0.5-1 second).
-
Signal Amplification and Recording: The electrical response from the antenna (the EAG signal) is amplified and recorded using specialized software. The response is observed as a negative voltage deflection.
-
Experimental Sequence: Stimuli are typically presented in increasing order of concentration. The solvent control is presented at the beginning and end of the sequence to monitor the antenna's viability.
Data Analysis
-
Measurement: The amplitude of the negative voltage deflection (in millivolts, mV) from the baseline is measured as the EAG response for each stimulus.
-
Normalization: The response to the solvent control is subtracted from the response to each chemical stimulus to correct for any mechanical or solvent-induced response.
-
Dose-Response Curve: The normalized EAG responses are plotted against the logarithm of the stimulus concentration to generate a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for pheromone detection and the general experimental workflow for an EAG dose-response analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijzi.net [ijzi.net]
- 6. Characterisation of the Alarm Pheromone of Bathycoelia Distincta (Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
A Comparative Analysis of (E)-3-Dodecenol and Related Semiochemicals in Insect Attraction
(E)-3-Dodecenol is recognized as a semiochemical, notably functioning as a trail pheromone for certain termite species. However, experimental data reveals that its geometric isomer, (Z)-3-Dodecenol , is a more common and potent component in the chemical communication systems of several insect species. This guide provides a comparative overview of the documented bioactivity of this compound and related C12 alcohols, supported by detailed experimental protocols for researchers aiming to conduct their own comparative attractiveness studies.
While direct quantitative comparisons of the attractiveness of this compound against a wide array of other semiochemicals are limited in existing literature, analysis of its related compounds provides valuable context for its potential efficacy. The (Z)-isomer has been extensively identified as a primary trail-following pheromone in termites of the Kalotermitidae and Macrotermitinae families and as a component of the male-produced aggregation-sex pheromone in the woodwasp, Sirex noctilio[1][2][3]. In contrast, this compound is described as inducing weaker behavioral effects[4][5].
Quantitative Data Summary
The following table summarizes the known biological activity of this compound and compares it with more active, structurally related semiochemicals found in termites. Direct electroantennogram (EAG) or field trapping data for this compound is not sufficiently available for a broad comparison.
| Semiochemical | Target Insect(s) | Documented Biological Activity | Key Findings | Citations |
| This compound | Termites | Trail-following pheromone | Induces orientation and recruitment, but the effect is weaker than the (Z)-isomer or natural extracts. | |
| (Z)-3-Dodecenol | Termites (Kalotermitidae, Macrotermitinae) | Major trail-following pheromone | Elicits strong trail-following behavior at thresholds around 10⁻⁴ ng/cm. A common signal in the Kalotermitidae family. | |
| Sirex noctilio (Woodwasp) | Component of male-produced pheromone blend | Elicits electroantennogram (EAG) responses from both male and female antennae. | ||
| (Z,Z)-dodeca-3,6-dien-1-ol | Ancistrotermes pakistanicus (Termite) | Sex and trail-following pheromone | Elicits trail-following in workers at a very low threshold (0.1 pg/cm) and sexual attraction in male alates at higher concentrations (~1 ng). Workers of this species are not sensitive to (Z)-3-dodecenol. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Electroantennography (EAG) Protocol
EAG is an electrophysiological technique used to measure the summed electrical potential from an insect's entire antenna in response to an olfactory stimulus. It is a primary method for screening the bioactivity of semiochemicals.
a. Insect Preparation:
-
Anesthetize an insect by chilling it on ice or through brief exposure to carbon dioxide.
-
For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors. Mount the basal end onto the reference electrode and the distal tip to the recording electrode using conductive gel.
-
For a whole insect preparation, immobilize the anesthetized insect on a holder (e.g., wax or foam). Insert the reference electrode into the insect's head or eye, and gently bring the recording electrode into contact with the tip of the antenna.
b. Stimulus Preparation and Delivery:
-
Prepare serial dilutions of the semiochemicals (e.g., this compound, (Z)-3-Dodecenol) in a high-purity solvent such as paraffin (B1166041) oil or hexane. Common concentrations range from nanograms to micrograms per microliter.
-
Load a 10 µL aliquot of the test solution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
A control pipette should be prepared containing only the solvent.
-
The pipette is connected to an air delivery system that passes a purified, humidified air stream over the antennal preparation at a constant rate.
-
A stimulus controller injects a puff of air (e.g., 0.5 seconds) through the pipette, delivering the odorant to the antenna.
c. Data Recording and Analysis:
-
The electrical signals from the antenna are amplified and recorded using specialized software.
-
The response is measured as the maximum negative deflection (in millivolts, mV) from the baseline after stimulus delivery.
-
To account for antennal viability and solvent effects, responses are often normalized by subtracting the response to the solvent control and/or expressed as a percentage of the response to a standard reference compound (e.g., (Z)-3-hexenol).
Olfactometer Bioassay Protocol
Olfactometers are used to study insect behavioral responses to chemical stimuli in a controlled environment. A Y-tube olfactometer is common for binary choice tests.
a. Olfactometer Setup:
-
A Y-tube olfactometer consists of a central tube where an insect is released, which bifurcates into two arms.
-
Each arm is connected to an odor source chamber. Purified, humidified air is pushed through each chamber and down the respective arm at a controlled flow rate, creating two distinct odor plumes. The airflow in both arms must be equal.
b. Experimental Procedure:
-
Prepare the odor sources. Apply a known concentration of the test semiochemical (e.g., this compound) dissolved in a solvent to a filter paper and place it in one odor chamber.
-
Place a filter paper with solvent only in the other chamber to serve as the control.
-
Acclimatize insects (e.g., by starving them for a set period) to increase motivation.
-
Introduce a single insect into the base of the central tube and allow it an acclimation period before it can move freely.
-
Record the first choice of the insect (which arm it enters completely) and/or the total time spent in each arm over a defined period (e.g., 10 minutes).
-
To avoid positional bias, the olfactometer should be rotated 180 degrees after testing a set number of insects, and the positions of the test and control stimuli should be swapped.
-
The apparatus should be thoroughly cleaned with solvent (e.g., ethanol) and baked between trials to prevent chemical residue contamination.
Visualizations: Pathways and Workflows
Insect Olfactory Signaling Pathway
The detection of a semiochemical by an insect antenna involves a cascade of molecular events that convert a chemical signal into an electrical one.
References
Navigating the Bioactive Landscape of (E)-3-Dodecenol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-3-Dodecenol, a C12 unsaturated fatty alcohol, and its derivatives are emerging as a class of molecules with significant potential in therapeutic applications, particularly in the realms of antimicrobial and anticancer research. Structure-activity relationship (SAR) studies are crucial in optimizing the efficacy and specificity of these compounds. This guide provides a comparative analysis of the known and extrapolated SAR of this compound derivatives, supported by experimental data from related long-chain unsaturated alcohols.
Structure-Activity Relationship (SAR) Insights
The biological activity of long-chain unsaturated alcohols like this compound is intrinsically linked to their structural features. Key modifications that influence their antimicrobial and cytotoxic properties include the length of the alkyl chain, the position and geometry of the double bond, and the nature of the terminal functional group.
Antimicrobial Activity
Long-chain alcohols are known to exert their antimicrobial effects primarily through the disruption of the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential ions and metabolites, and ultimately cell death.
Key SAR Observations for Antimicrobial Activity:
-
Chain Length: A critical factor influencing antimicrobial potency is the length of the alkyl chain. Generally, activity increases with chain length up to a certain point (around C10-C12), after which a "cutoff" effect is often observed, likely due to reduced solubility and bioavailability.
-
Unsaturation: The presence of a double bond in the alkyl chain can modulate antimicrobial activity. For instance, some studies suggest that unsaturated alcohols can exhibit greater potency compared to their saturated counterparts.
-
Double Bond Position and Geometry: The position and isomeric configuration (cis/trans or E/Z) of the double bond can significantly impact how the molecule interacts with the cell membrane, thereby affecting its bioactivity.
Anticancer Activity
The cytotoxic effects of long-chain unsaturated alcohols against cancer cells are also an area of growing interest. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
Key SAR Observations for Anticancer Activity:
-
Chain Length and Unsaturation: Similar to antimicrobial activity, the chain length and presence of double bonds are crucial for anticancer efficacy. These structural features influence the compound's ability to interact with cellular membranes and proteins involved in cell proliferation and apoptosis.
-
Induction of Apoptosis: Studies on related compounds suggest that long-chain unsaturated alcohols can trigger apoptosis by activating intrinsic pathways, potentially involving the modulation of Bcl-2 family proteins and the activation of caspases.
Comparative Data on Biological Activity
Due to the limited availability of comprehensive SAR studies specifically on a diverse range of this compound derivatives, the following table presents a summary of biological activities for this compound, its saturated counterpart 1-dodecanol, and other relevant long-chain alcohols to infer potential SAR trends.
| Compound | Structure | Target Organism/Cell Line | Biological Activity | Key Findings & SAR Implications |
| This compound | C₁₂H₂₄O | General (extrapolated) | Antimicrobial, Anticancer (potential) | The presence of the C3 double bond is expected to influence membrane interaction and bioactivity compared to the saturated analog. |
| 1-Dodecanol | C₁₂H₂₆O | Staphylococcus aureus, Mycobacterium spp. | Antibacterial | Exhibits significant antibacterial activity, highlighting the importance of the C12 alkyl chain.[1] |
| (Z)-9-Dodecenol | C₁₂H₂₄O | Insect pheromone | Pheromonal activity | Isomeric and positional differences in the double bond lead to distinct biological functions. |
| Various C8-C14 Alcohols | C₈-C₁₄ Alcohols | S. aureus | Antibacterial | Activity peaks around C12-C13, demonstrating the chain length "cutoff" effect.[1] |
| Unsaturated Fatty Alcohols | General | Cancer cell lines | Anticancer | Induce apoptosis; activity is dependent on chain length and degree of unsaturation. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is used to determine the cytotoxic effects of a compound.
Workflow for MTT Assay:
Caption: Workflow for determining the IC50 value using the MTT assay.
Signaling Pathways
The anticancer activity of long-chain unsaturated alcohols is believed to be mediated through the modulation of intracellular signaling pathways that control cell survival and apoptosis.
Potential Apoptosis Induction Pathway
Based on studies of related fatty acids and alcohols, a plausible mechanism for apoptosis induction by this compound derivatives involves the intrinsic apoptotic pathway.
Caption: A simplified proposed intrinsic apoptosis pathway.
Conclusion
While direct and extensive SAR data for a wide range of this compound derivatives remains to be fully elucidated, the existing knowledge on long-chain unsaturated alcohols provides a strong foundation for guiding future research. The antimicrobial and anticancer potential of these compounds is evident, with key structural motifs such as the C12 alkyl chain and the presence of a double bond playing a significant role in their biological activity. Further synthesis and rigorous biological evaluation of a library of this compound analogs are warranted to delineate precise SAR, identify lead compounds with enhanced potency and selectivity, and ultimately unlock their therapeutic promise.
References
Safety Operating Guide
Proper Disposal Procedures for (E)-3-Dodecenol
This document provides essential safety and logistical information for the proper disposal of (E)-3-Dodecenol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for similar chemical compounds and are intended to be followed in conjunction with all applicable local, state, and federal regulations.
Key Safety and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O | |
| Molecular Weight | 186.33 g/mol | |
| Physical State | Solid | [1] |
| Melting Point | 22 - 27 °C | |
| Boiling Point | 258 - 265 °C | |
| Flash Point | 119 °C | |
| Oral LD50 (Rat) | > 5,000 mg/kg | |
| Aquatic Toxicity (Fathead Minnow, 96h LC50) | 1.01 mg/L | |
| Aquatic Toxicity (Daphnia magna, 48h EC50) | 0.39 mg/L | |
| Biodegradability | Readily biodegradable (87.5% in 28 days) |
Note: The data presented above is for 1-Dodecanol and should be used as an estimate for the properties and hazards of this compound. Always exercise caution and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
Currently, there are no established experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. The recommended procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram outlines the recommended workflow from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The following step-by-step instructions provide a detailed protocol for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
2. Spill Management In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Remove Ignition Sources: this compound is a combustible liquid. Immediately remove all sources of ignition from the spill area.
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
3. Waste Collection and Storage Proper containment and storage of this compound waste are crucial to prevent environmental contamination and ensure safety.
-
Container Selection: Use a designated, chemically resistant container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from oxidizing agents, acids, and bases.
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal The final disposal of chemical waste must be conducted by a licensed and qualified hazardous waste disposal company.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations. Never pour this compound down the drain or dispose of it in regular trash .
-
Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with a copy of the Safety Data Sheet (SDS) for a similar compound like 1-Dodecanol if a specific one for this compound is unavailable.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
